Carnidazole
説明
structure in second source
特性
IUPAC Name |
O-methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3S/c1-6-10-5-7(12(13)14)11(6)4-3-9-8(16)15-2/h5H,3-4H2,1-2H3,(H,9,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEVHVURWWTPFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCNC(=S)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194957 | |
| Record name | Carnidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42116-76-7 | |
| Record name | Carnidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42116-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carnidazole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042116767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carnidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carnidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carnidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARNIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH5KI819JG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Carnidazole's Mechanism of Action Against Trichomonas gallinae: A Technical Guide
Introduction
Trichomonas gallinae is a protozoan parasite responsible for avian trichomonosis, a disease primarily affecting columbiform birds such as pigeons and doves. Carnidazole, a 5-nitroimidazole derivative, is a key therapeutic agent used to control this infection. This technical guide provides an in-depth exploration of the molecular and biochemical mechanisms through which this compound exerts its trichomonacidal activity. The guide is intended for researchers, scientists, and professionals involved in drug development and veterinary parasitology.
Core Mechanism of Action: Reductive Activation and Cytotoxicity
The efficacy of this compound, like other 5-nitroimidazoles, is contingent upon its selective activation within the anaerobic environment of the Trichomonas gallinae hydrogenosome. This process can be delineated into several key stages:
-
Cellular Uptake: this compound, in its inactive prodrug form, enters the T. gallinae cell through passive diffusion across the cell membrane.
-
Reductive Activation in the Hydrogenosome: The anaerobic metabolism of T. gallinae is centered in the hydrogenosome, a membrane-bound organelle analogous to mitochondria in aerobic eukaryotes. Within this organelle, the key enzyme Pyruvate:Ferredoxin Oxidoreductase (PFOR) plays a pivotal role. PFOR catalyzes the oxidative decarboxylation of pyruvate, a product of glycolysis. This reaction generates electrons that are transferred to a low-redox-potential electron transport protein called ferredoxin .
-
Formation of a Cytotoxic Nitro Radical: Reduced ferredoxin then donates an electron to the nitro group of the this compound molecule. This single-electron reduction converts this compound into a highly reactive and unstable nitro radical anion. This activation is highly specific to anaerobic or microaerophilic organisms because in the presence of oxygen, the electron is readily transferred back to oxygen, regenerating the inactive parent compound in a "futile cycle".
-
Induction of DNA Damage: The primary molecular target of the activated this compound radical is the parasite's DNA. The radical anion interacts with DNA, leading to a cascade of damaging events including strand breaks and destabilization of the double helix structure. This extensive DNA damage disrupts essential cellular processes such as replication and transcription, ultimately leading to parasite cell death.
An alternative, albeit less characterized, pathway for the activation of nitroimidazoles in some trichomonads involves the oxidative decarboxylation of malate within the hydrogenosome, which can also lead to the generation of electrons for the reduction of ferredoxin.
Signaling Pathway for this compound Activation and Action
Caption: Metabolic activation of this compound in Trichomonas gallinae.
Quantitative Data on this compound Efficacy
The in vitro efficacy of this compound against Trichomonas gallinae is typically quantified by determining the Minimum Lethal Concentration (MLC), which is the lowest drug concentration that results in the death of all trichomonads in a culture. The susceptibility of T. gallinae isolates to this compound can vary, and resistance has been documented.
| Drug | T. gallinae Isolate Type | Minimum Lethal Concentration (MLC) (µg/mL) | Reference |
| This compound | Sensitive | 0.97 - 7.81 | [1] |
| This compound | Resistant | 93.75 - 500 | [1] |
| Dimetridazole | Resistant | 93.75 - 500 | [1] |
| Metronidazole | Resistant | 93.75 - 500 | [1] |
| Ornidazole | Resistant | 93.75 - 500 | [1] |
| Ronidazole | Resistant | 15.62 - 31.25 | [1] |
Experimental Protocols
In Vitro Culture of Trichomonas gallinae
A fundamental prerequisite for assessing the efficacy of antitrichomonal drugs is the successful in vitro cultivation of the parasite.
Workflow for T. gallinae Culture:
References
Navigating the Therapeutic Landscape of Carnidazole in Avian Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carnidazole, a 5-nitroimidazole antimicrobial, is a critical therapeutic agent in avian medicine for the treatment of protozoal infections, most notably trichomoniasis caused by Trichomonas gallinae. This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacokinetics and pharmacodynamics of this compound in avian species. While extensive pharmacokinetic data remains a significant knowledge gap, this document synthesizes the available pharmacodynamic and clinical efficacy data, details experimental protocols from key studies, and presents this information in a clear, accessible format for researchers and drug development professionals. The included diagrams and tables are designed to facilitate a deeper understanding of this compound's mechanism of action and its clinical application in birds.
Introduction
Avian trichomoniasis, commonly known as "canker" in pigeons and "frounce" in raptors, is a globally prevalent and often fatal disease. The causative agent, Trichomonas gallinae, infects the upper gastrointestinal tract, leading to caseous, necrotic lesions that can obstruct eating and breathing.[1] this compound is a key drug in the veterinary arsenal for combating this disease.[2][3] As a member of the 5-nitroimidazole class, its efficacy is well-documented in clinical settings.[4][5] However, a thorough understanding of its pharmacokinetic and pharmacodynamic properties is essential for optimizing dosage regimens, minimizing the development of resistance, and ensuring its safe and effective use in a variety of avian species. This guide aims to consolidate the existing literature, highlight areas where data is lacking, and provide a foundational resource for future research and development.
Pharmacodynamics: The "How" of this compound's Action
The antimicrobial activity of this compound, like other 5-nitroimidazoles, is dependent on the anaerobic or microaerophilic environment of the target protozoan.[6] The drug's mechanism of action involves a multi-step process that ultimately leads to parasite cell death.
Mechanism of Action
The core of this compound's efficacy lies in its selective toxicity to anaerobic organisms like Trichomonas. The process can be summarized as follows:
-
Cellular Uptake: this compound, a small, lipophilic molecule, passively diffuses into the Trichomonas cell.
-
Reductive Activation: Inside the parasite, low-redox-potential electron-transport proteins, such as ferredoxin, donate electrons to the nitro group of the this compound molecule. This reduction is a critical activation step that does not efficiently occur in the aerobic cells of the avian host.
-
Formation of Reactive Radicals: The reduction of the nitro group results in the formation of a short-lived, highly reactive nitroso free radical.
-
Cellular Damage: This free radical can then interact with and damage various cellular macromolecules, including DNA, leading to a loss of helical structure, strand breakage, and impaired protein synthesis.[6][7] This widespread cellular damage results in the death of the parasite.
The following diagram illustrates this proposed signaling pathway:
Caption: Proposed mechanism of action for this compound in Trichomonas.
In Vitro Susceptibility
While numerous studies have demonstrated the clinical efficacy of this compound, specific Minimum Inhibitory Concentration (MIC) data for T. gallinae are not consistently reported in the readily available literature. Some studies have noted resistance to this compound in vitro, highlighting the importance of continued surveillance.[8] The determination of MICs is a critical component of understanding the pharmacodynamics of an antimicrobial and for monitoring trends in resistance.
Pharmacokinetics: The "What Happens in the Body" - A Knowledge Gap
A comprehensive understanding of the pharmacokinetics of a drug—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to rational drug development and use. Unfortunately, there is a significant lack of published, peer-reviewed studies detailing the pharmacokinetic parameters of this compound in any avian species. Key parameters such as half-life (T½), maximum plasma concentration (Cmax), time to Cmax (Tmax), and bioavailability have not been established.
This data gap is not unique to this compound; pharmacokinetic studies in avian species, in general, are sparse compared to those in mammals.[9][10] The anatomical and physiological differences between avian and mammalian species, and even among different avian orders, make direct extrapolation of pharmacokinetic data unreliable.[11]
General Considerations for Avian Pharmacokinetics
While specific data for this compound is absent, a general understanding of avian physiology is crucial for hypothesizing its pharmacokinetic profile and for designing future studies.[9] Key considerations include:
-
Gastrointestinal Tract: The avian GI tract, with its crop, proventriculus, and gizzard, differs significantly from that of mammals and can influence drug absorption.
-
Metabolism: Hepatic metabolism is a primary route of drug elimination in birds, but the specific metabolic pathways and enzyme activities can vary widely between species.
-
Renal Excretion: Birds excrete waste primarily as uric acid, and their renal portal system can affect the excretion of certain drugs.
Clinical Efficacy and Safety in Avian Species
Despite the lack of pharmacokinetic data, the clinical efficacy and safety of this compound, particularly in pigeons, are well-documented.
Efficacy Data
The following table summarizes the findings from several clinical studies on the use of this compound for the treatment of trichomoniasis.
| Avian Species | Dosage | Route of Administration | Treatment Duration | Observed Efficacy | Reference(s) |
| Pigeons (Columba livia domestica) | 10 mg/bird (single dose) | Oral | 1 day | 87.5% | [4] |
| Pigeons (Columba livia domestica) | 10 mg tablet per adult | Oral | 1-4 days | Effective for mild to moderate infections | [1] |
| Pigeons (Columba livia domestica) | 20 mg/kg | Oral | Single dose | Effective for therapeutic treatment | [7] |
Safety and Tolerability
This compound is generally considered to have a wide margin of safety in pigeons.[2][3] Studies and product information have indicated that:
-
No adverse symptoms were observed even after administration of up to 32 times the recommended therapeutic dose.[2][7]
-
At very high doses, vomiting may occur in some pigeons 3 to 6 hours after administration.[7]
-
Side effects such as liquid stools have been reported in pigeons treated on an empty stomach.[12]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. The following sections outline the methodologies from key clinical efficacy studies and a proposed general protocol for a future pharmacokinetic study.
Protocol for an In Vivo Efficacy Study in Pigeons
This protocol is a composite based on the methodologies described in the literature for evaluating the efficacy of this compound against naturally acquired trichomoniasis.
Caption: A typical workflow for an in-vivo efficacy study of this compound.
Detailed Steps:
-
Animal Selection: A cohort of pigeons naturally infected with T. gallinae is selected.
-
Initial Diagnosis: The presence of motile trophozoites is confirmed by microscopic examination of wet-mount preparations of crop swabs. The severity of oral lesions may also be scored.
-
Acclimatization: Birds are housed in individual cages and allowed to acclimatize for a set period.
-
Grouping: Birds are randomly assigned to a treatment group (receiving this compound) and a control group (receiving a placebo or no treatment).
-
Treatment Administration: The treatment group receives a single oral dose of a 10 mg this compound tablet.[13]
-
Monitoring: All birds are monitored daily for clinical signs, appetite, and general condition.
-
Post-Treatment Evaluation: At a predetermined time point (e.g., 7-10 days post-treatment), crop swabs are again collected from all birds and examined microscopically for the presence of T. gallinae.
-
Data Analysis: The cure rate (percentage of birds negative for T. gallinae post-treatment) in the treatment group is compared to the spontaneous recovery rate in the control group.
Proposed General Protocol for an Avian Pharmacokinetic Study
As no specific pharmacokinetic studies for this compound in birds have been published, the following is a generalized protocol based on standard methodologies used for other drugs in avian species.[14][15]
Caption: A generalized workflow for a pharmacokinetic study in an avian species.
Detailed Steps:
-
Animal Model: A sufficient number of healthy birds of the target species (e.g., domestic pigeons) are used.
-
Housing and Husbandry: Birds are housed individually with controlled access to food and water.
-
Study Design: A crossover study design is often employed, where each bird receives both an intravenous (IV) and an oral (PO) dose of this compound, separated by a washout period.
-
Drug Administration:
-
IV Group: A sterile solution of this compound is administered into a suitable vein (e.g., the right jugular vein). This allows for the determination of 100% bioavailability.
-
PO Group: A this compound tablet or a solution is administered directly into the crop.
-
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentration of this compound in the plasma samples.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters.
Conclusion and Future Directions
This compound remains a cornerstone for the treatment of avian trichomoniasis, with a well-established record of clinical efficacy and safety, particularly in pigeons. Its mechanism of action, typical of 5-nitroimidazoles, provides a clear rationale for its use against anaerobic protozoa. However, this review highlights a critical void in our understanding of its pharmacokinetic properties in any avian species.
For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The lack of pharmacokinetic data impedes the development of optimized, species-specific dosing regimens and complicates efforts to mitigate the emergence of drug resistance. Future research should prioritize:
-
Pharmacokinetic Studies: Conducting well-designed pharmacokinetic studies in key avian species (e.g., pigeons, raptors, passerines) to determine the ADME profile of this compound.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Integration: Correlating pharmacokinetic parameters with in vitro susceptibility data (MICs) to establish PK/PD indices that can predict clinical outcomes and inform optimal dosing strategies.
-
Investigation of Resistance Mechanisms: Elucidating the molecular mechanisms of this compound resistance in T. gallinae.
Addressing these knowledge gaps will not only enhance the responsible and effective use of this compound in avian medicine but also provide a valuable framework for the development and evaluation of new anti-protozoal agents for avian species.
References
- 1. Canker - The Australian Pigeon Company [auspigeonco.com.au]
- 2. poultrydvm.com [poultrydvm.com]
- 3. pigeonmania.com [pigeonmania.com]
- 4. Avian Oropharyngeal Trichomonosis: Treatment, Failures and Alternatives, a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound (Spatrix®) and metronidazole (Flagyl®) against Trichomonas gallinae in naturally infected pigeons. | Semantic Scholar [semanticscholar.org]
- 6. Trichomoniasis Medication: Nitroimidazoles [emedicine.medscape.com]
- 7. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 8. In vitro nitroimidazole resistance of Trichomonas gallinae and successful therapy with an increased dosage of ronidazole in racing pigeons (Columba livia domestica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Critical Review of the Pharmacokinetics, Pharmacodynamics, and Safety Data of Antibiotics in Avian Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics of avian therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of drugs in avian species and the applications and limitations of dose extrapolation | Vlaams Diergeneeskundig Tijdschrift [openjournals.ugent.be]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. racingpigeonlaboratorytesting.com [racingpigeonlaboratorytesting.com]
- 14. View of Pharmacokinetic Study of Non–steroidal Anti–inflammatory Drugs in Wildlife Rehabilitation Birds [nwrajournal.online]
- 15. Pharmacokinetic Study of Non–steroidal Anti–inflammatory Drugs in Wildlife Rehabilitation Birds | Wildlife Rehabilitation Bulletin [nwrajournal.online]
In Vitro Antiprotozoal Activity Spectrum of Carnidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnidazole is a 5-nitroimidazole antimicrobial agent primarily utilized in veterinary medicine for the treatment of trichomoniasis in pigeons (Trichomonas gallinae). As a member of the nitroimidazole class, which includes well-known drugs like metronidazole and tinidazole, this compound's potential antiprotozoal activity may extend to other pathogenic protozoa. This technical guide provides a comprehensive overview of the available in vitro data on the antiprotozoal spectrum of this compound, supplemented with comparative data from other key 5-nitroimidazoles to contextualize its potential efficacy. The guide details established experimental protocols for in vitro susceptibility testing and illustrates the accepted mechanism of action for this class of compounds.
Data Presentation: In Vitro Antiprotozoal Activity
The following tables summarize the available quantitative data on the in vitro activity of this compound and other commercially significant 5-nitroimidazoles against a range of protozoan parasites. Due to the limited public research on this compound's broad-spectrum activity, comparative data is essential for inferring its potential applications.
Table 1: In Vitro Activity Against Trichomonas Species
| Protozoan Species | Drug | Activity Metric | Reported Value (µg/mL) | Citation(s) |
| Trichomonas gallinae | This compound | MLC | 93.75 - 500 (Resistant Isolate) | [1] |
| MLC | 0.97 - 7.81 (Sensitive Isolates) | [1] | ||
| Metronidazole | MLC | 93.75 - 500 (Resistant Isolate) | [1] | |
| MLC | 0.97 - 7.81 (Sensitive Isolates) | [1] | ||
| Ornidazole | MLC | 93.75 - 500 (Resistant Isolate) | [1] | |
| MLC | 0.97 - 7.81 (Sensitive Isolates) | [1] | ||
| Ronidazole | MLC | 15.62 - 31.25 (Resistant Isolate) | [1] | |
| MLC | 0.97 - 7.81 (Sensitive Isolates) | [1] | ||
| Trichomonas vaginalis | Metronidazole | MIC | Mean: 2.25 | [2] |
| MLC | ≥50 (Clinically Resistant) | |||
| Tinidazole | MIC | Mean: 1.11 | [2] | |
| MLC | ≥6.3 (Clinically Resistant) | |||
| Ornidazole | MIC | Mean: 0.5 | [2] | |
| Secnidazole | MIC | Mean: 1.11 | [2] | |
| MLC | ≤12.5 (Clinically Susceptible) | [3] |
Table 2: In Vitro Activity Against Giardia lamblia and Entamoeba histolytica
| Protozoan Species | Drug | Activity Metric | Reported Value (µM) | Reported Value (µg/mL) | Citation(s) |
| Giardia lamblia | Metronidazole | MIC | 1.6 - 50 | [4] | |
| IC50 | <0.5 - 1 | [5] | |||
| Tinidazole | MIC | 0.2 - 12.5 | [4] | ||
| IC50 | ≤0.5 | [5] | |||
| Ornidazole | IC50 | 0.12 | [6][7] | ||
| Secnidazole | IC50 | Less active than Ornidazole | [6][7] | ||
| Entamoeba histolytica | Metronidazole | Mean IC50 | 13.2 | [8][9] | |
| Mean IC50 | 20.01 | [10][11] | |||
| Tinidazole | Mean IC50 | 12.4 | [8][9] | ||
| Mean IC50 | 16.1 | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro antiprotozoal activity studies. As specific protocols for this compound are not widely published, the following sections describe standardized and generally accepted protocols for the susceptibility testing of relevant protozoa.
Protocol 1: In Vitro Susceptibility Testing of Trichomonas spp.
This protocol is adapted from established methods for Trichomonas vaginalis and Trichomonas gallinae.
-
Parasite Cultivation:
-
Trophozoites are cultured axenically in sterile glass or plastic tubes containing a suitable medium, such as Diamond's TYM (Trypticase-Yeast Extract-Maltose) medium, supplemented with 10% heat-inactivated horse or bovine serum.
-
Cultures are incubated anaerobically or microaerophilically at 37°C.
-
For susceptibility testing, logarithmic phase trophozoites are used.
-
-
Drug Preparation:
-
A stock solution of this compound (or other test compounds) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.
-
Serial twofold dilutions of the drug are prepared in the culture medium to achieve the desired final concentrations for the assay.
-
-
Assay Setup (Microdilution Method):
-
The assay is performed in 96-well microtiter plates.
-
Each well receives a specific volume of the drug dilution. Control wells containing medium with the same concentration of the solvent and drug-free medium are included.
-
A standardized inoculum of trophozoites (e.g., 1 x 10^5 cells/mL) is added to each well.
-
The plates are incubated at 37°C for 48 hours in an anaerobic or microaerophilic environment.
-
-
Determination of Parasite Viability:
-
After incubation, the viability of the trophozoites is assessed. This can be done by:
-
Microscopic Examination: The wells are observed under an inverted microscope to determine the Minimum Lethal Concentration (MLC), which is the lowest drug concentration that results in the complete killing or immobilization of all trophozoites.
-
Colorimetric Assays: A viability indicator, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin, is added to the wells. The color change, which is proportional to the number of viable cells, is measured using a microplate reader. This allows for the calculation of the 50% inhibitory concentration (IC50).
-
-
Protocol 2: In Vitro Susceptibility Testing of Giardia lamblia
-
Parasite Cultivation:
-
Giardia lamblia trophozoites are cultured axenically in TYI-S-33 medium supplemented with bovine bile and serum.
-
Cultures are maintained in screw-capped tubes filled to the top to create a microaerophilic environment and incubated at 37°C.
-
Trophozoites are harvested during the logarithmic growth phase by chilling the tubes on ice to detach the adherent cells.
-
-
Assay Setup:
-
Similar to the Trichomonas protocol, a microdilution method in 96-well plates is commonly used.
-
Serial dilutions of the test drug are prepared in the culture medium.
-
A standardized inoculum of Giardia trophozoites is added to each well.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Determination of Growth Inhibition:
-
Growth inhibition is typically determined by counting the number of viable trophozoites in each well using a hemocytometer.
-
The IC50 value is calculated by comparing the number of parasites in the drug-treated wells to the number in the drug-free control wells.
-
Protocol 3: In Vitro Susceptibility Testing of Entamoeba histolytica
-
Parasite Cultivation:
-
Entamoeba histolytica trophozoites are grown axenically in TYI-S-33 medium.
-
Cultures are maintained at 37°C.
-
-
Assay Setup:
-
A subculture method is often employed. Trophozoites are exposed to various concentrations of the test drug in culture tubes for a defined period (e.g., 72 hours).
-
After the exposure period, the drug-containing medium is removed, and the trophozoites are washed and subcultured in fresh, drug-free medium.
-
-
Determination of Viability:
-
The viability is assessed by monitoring the growth in the subcultures after a further incubation period.
-
Alternatively, colorimetric assays or direct counting can be used to determine the IC50.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. In vivo and in vitro sensitivity of Trichomonas gallinae to some nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentration for Secnidazole that Correlates with Treatment Success - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro susceptibility of Giardia lamblia trophozoites to metronidazole and tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.bvsalud.org [docs.bvsalud.org]
- 6. In-vitro susceptibility of Giardia lamblia to albendazole, mebendazole and other chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Creep in nitroimidazole inhibitory concentration among the Entamoeba histolytica isolates causing amoebic liver abscess and screening of andrographolide as a repurposing drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Creep in nitroimidazole inhibitory concentration among the Entamoeba histolytica isolates causing amoebic liver abscess and screening of andrographolide as a repurposing drug - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Chemical Characterization of Carnidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Carnidazole and its derivatives. This compound, a 5-nitroimidazole, is a class of compounds with significant interest in medicinal chemistry due to their potential therapeutic applications. This document outlines detailed experimental protocols for the synthesis of various nitroimidazole derivatives, presents key physicochemical and spectroscopic data in a structured format, and illustrates relevant synthetic pathways and experimental workflows.
Synthetic Pathways for this compound and its Analogs
The synthesis of this compound and its derivatives typically involves the modification of a pre-formed 2-methyl-5-nitroimidazole scaffold. A common strategy involves the N-alkylation of 2-methyl-5-nitroimidazole followed by functional group manipulation of the side chain. The general synthetic scheme allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships.
A representative synthetic workflow for generating a library of this compound derivatives is depicted below. This process often starts with a commercially available nitroimidazole, such as metronidazole or secnidazole, and proceeds through several key chemical transformations.
Caption: Generalized synthetic workflow for the preparation of this compound derivatives.
Experimental Protocols
The following sections provide detailed experimental methodologies for the synthesis and characterization of representative nitroimidazole derivatives, based on established literature procedures.
General Synthesis of N-Substituted 2-Methyl-5-nitroimidazole Derivatives
A versatile method for the synthesis of this compound analogs involves the reaction of a suitable 2-methyl-5-nitroimidazole precursor with various electrophiles. The following protocol is a representative example for the synthesis of ester derivatives of secnidazole.
Materials:
-
Secnidazole
-
Stearoyl chloride (or other acyl chlorides like palmitoyl chloride, myristoyl chloride)
-
Pyridine
-
Methanol
-
2% Sodium hydrogen carbonate solution
Procedure:
-
Dissolve secnidazole (1g, 5.4 mmoles) and pyridine (0.5ml, 6.20 mmoles) in a suitable solvent.
-
Slowly add the corresponding acyl chloride (e.g., stearoyl chloride) to the mixture. The reaction is exothermic and may require cooling in an ice bath.
-
Stir the reaction mixture for 5-10 minutes.
-
Upon completion of the reaction, add 10-15 ml of 2% sodium hydrogen carbonate solution to neutralize the mixture and precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from hot methanol to obtain the purified derivative.
Synthesis of Thioether Derivatives of 2-Methyl-5-nitroimidazole
This protocol describes the synthesis of a methyl thioglycolate derivative of a 2-methyl-5-nitroimidazole, which can be a precursor to further amide derivatives.
Materials:
-
1-(2-chloroethyl)-2-methyl-5-nitroimidazole
-
Methyl thioglycolate
-
Base (e.g., sodium methoxide)
-
Solvent (e.g., methanol)
Procedure:
-
Dissolve 1-(2-chloroethyl)-2-methyl-5-nitroimidazole in a suitable solvent like methanol.
-
Add a solution of methyl thioglycolate and a base (e.g., sodium methoxide) in the same solvent.
-
Stir the reaction mixture at room temperature for a specified period.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the solvent is evaporated, and the residue is worked up by extraction with an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
-
The product can be further purified by column chromatography[1].
General Characterization Methods
The synthesized derivatives are typically characterized using a combination of spectroscopic and physical methods.
-
Melting Point (mp): Determined using a standard melting point apparatus.
-
Infrared (IR) Spectroscopy: Spectra are recorded on an FT-IR spectrometer, typically using KBr pellets.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz), using a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) and tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Electron Spray Ionization (ESI-MS) is commonly used to determine the molecular weight of the synthesized compounds.
-
Elemental Analysis (CHN): Performed to confirm the elemental composition of the final products.
The workflow for the chemical characterization of the synthesized derivatives is outlined below.
Caption: Workflow for the purification and chemical characterization of synthesized this compound derivatives.
Data Presentation: Physicochemical and Spectroscopic Properties
The following tables summarize the key quantitative data for a selection of synthesized 2-methyl-5-nitroimidazole derivatives, providing a basis for comparison of their physicochemical and spectroscopic properties.
Table 1: Physicochemical Properties of Selected 2-Methyl-5-nitroimidazole Derivatives
| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |
| 4b | C13H13FN4O3 | 35 | 202 - 204 | [2] |
| 4c | C13H13ClN4O3 | 45 | 197.2 - 199.2 | [2] |
| 4f | C14H16N4O4 | 25 | 149.2 - 150.3 | [2] |
| 2c | C10H12N4O4 | 55 | 151 - 153 | [2] |
| Mutual I | - | 80 | 223 | [3][4] |
| Mutual II | - | 65 | 230 | [3][4] |
Table 2: Spectroscopic Data for Selected 2-Methyl-5-nitroimidazole Derivatives
| Compound ID | Key IR Absorptions (cm-1) | 1H NMR Chemical Shifts (δ, ppm) | ESI-MS (m/z) | Reference |
| 4b | 3386 (NH), 1648 (C=O), 1556, 1375 (NO2) | 2.27 (3H, s, CH3), 3.54 (2H, m, CH2-NH), 4.37 (2H, t, Imidazole-CH2), 6.89 (2H, t, ArH), 7.65 (2H, d, ArH), 7.78 (1H, s, Imidazole-H), 8.23 (1H, t, NH) | [M+Na]+ 315 | [2] |
| 4c | 3348 (NH), 1639 (C=O), 1543, 1356 (NO2) | 2.35 (3H, s, CH3), 3.63 (2H, m, CH2-NH), 4.44 (2H, t, Imidazole-CH2), 7.53 (2H, d, ArH), 7.74 (2H, d, ArH), 8.02 (1H, s, Imidazole-H), 8.76 (1H, t, NH) | [M+Na]+ 331.5 | [2] |
| 4f | 3368 (NH), 1642 (C=O), 1523, 1370 (NO2) | 2.52 (3H, s, CH3), 3.77 (2H, m, CH2-NH), 3.87 (3H, s, OCH3), 4.62 (2H, t, Imidazole-CH2), 6.62 (1H, t, NH), 6.95 (2H, d, ArH), 7.73 (2H, d, ArH), 7.97 (1H, s, Imidazole-H) | [M+Na]+ 327 | [2] |
| 2c | 1703 (C=O), 1528, 1374 (NO2) | 2.36 (3H, s, CH3), 2.52 (4H, broad s, Succinimide), 3.76 (2H, t, CH2-Succinimide), 4.42 (2H, t, CH2-Imidazole), 8.00 (1H, s, Imidazole-H) | [M+Na]+ 275 | [2] |
| Mutual I | 3351 (N-H), 3136 (C-H aromatic), 1732 (C=O ester), 1531, 1365 (N=O) | - | - | [3][4] |
Conclusion
This technical guide provides a foundational understanding of the synthesis and chemical characterization of this compound derivatives. The presented protocols and data, compiled from recent scientific literature, offer valuable insights for researchers engaged in the discovery and development of novel nitroimidazole-based therapeutic agents. The synthetic strategies outlined are adaptable for the creation of diverse chemical libraries, which are essential for comprehensive structure-activity relationship studies. The detailed characterization workflows and tabulated data serve as a practical reference for the validation of newly synthesized compounds in this class. Further research into a broader range of this compound analogs is warranted to fully explore their therapeutic potential.
References
Molecular Targets of Carnidazole in Protozoan Parasites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carnidazole is a 5-nitroimidazole antimicrobial agent with potent activity against a range of anaerobic protozoan parasites. Primarily utilized in veterinary medicine for the treatment of trichomoniasis in pigeons, its molecular mechanism of action mirrors that of other nitroimidazoles, such as metronidazole. This technical guide provides a comprehensive overview of the known and putative molecular targets of this compound within protozoan parasites. It details the bioactivation process, the key enzymes involved, the ultimate cytotoxic effects, and the mechanisms of resistance. This document synthesizes available data, outlines relevant experimental protocols, and employs visualizations to elucidate the complex molecular interactions underlying the antiprotozoal efficacy of this compound.
Introduction
Protozoan infections remain a significant challenge in both human and veterinary medicine. The 5-nitroimidazole class of drugs has been a cornerstone of therapy against anaerobic protozoa for decades. This compound, a prominent member of this class, is particularly effective against Trichomonas gallinae, the causative agent of avian trichomoniasis (canker) in pigeons.[1][2] Understanding the precise molecular targets and mechanisms of action of this compound is crucial for optimizing its use, combating emerging resistance, and guiding the development of novel antiprotozoal agents.
This guide will delve into the core molecular pathways affected by this compound, focusing on its activation and cytotoxic effects at the cellular and molecular levels.
Mechanism of Action: A Prodrug Approach
This compound, like other 5-nitroimidazoles, is a prodrug that requires intracellular activation to exert its cytotoxic effects. The selective toxicity of this compound against anaerobic protozoa is attributed to the unique metabolic pathways present in these organisms, which are absent in their aerobic hosts. The activation process is a reductive one, where the nitro group of the imidazole ring is reduced, leading to the formation of highly reactive cytotoxic intermediates.
Reductive Activation Pathway
The general pathway for the activation of this compound involves the following key steps:
-
Cellular Uptake: this compound enters the protozoan cell via passive diffusion.
-
Reduction of the Nitro Group: In the low redox potential environment of the parasite's cytoplasm, the nitro group of this compound accepts electrons from electron transport proteins.
-
Formation of a Nitro Radical Anion: This single-electron reduction results in the formation of a highly reactive nitro radical anion.
-
Cytotoxicity: The nitro radical anion and other reduced intermediates induce cellular damage, primarily through interactions with DNA, leading to strand breakage and cell death.
dot
Caption: General pathway of this compound activation in protozoa.
Key Molecular Targets
The reductive activation of this compound is catalyzed by specific enzymes within the parasite's anaerobic energy metabolism pathways. These enzymes are the primary molecular targets responsible for the drug's efficacy.
Pyruvate:Ferredoxin Oxidoreductase (PFOR)
Pyruvate:ferredoxin oxidoreductase (PFOR) is a key enzyme in the energy metabolism of many anaerobic protozoa, including Trichomonas and Giardia. PFOR catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, transferring electrons to ferredoxin. The reduced ferredoxin possesses a sufficiently low redox potential to efficiently reduce the nitro group of this compound, thereby activating it.
dot```dot graph PFOR_Carnidazole_Interaction { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Pyruvate [label="Pyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; PFOR [label="PFOR", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ferredoxin_ox [label="Ferredoxin (oxidized)", fillcolor="#FFFFFF", fontcolor="#202124"]; Ferredoxin_red [label="Ferredoxin (reduced)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; Activated_this compound [label="Activated this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AcetylCoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"];
Pyruvate -> PFOR; PFOR -> AcetylCoA; Ferredoxin_ox -> PFOR; PFOR -> Ferredoxin_red; Ferredoxin_red -> this compound [label="e- transfer"]; this compound -> Activated_this compound; }
Caption: Key mechanisms of resistance to this compound.
Experimental Protocols
Detailed protocols for assessing the activity of this compound and its molecular targets are essential for research and drug development. Below are outlines for key experiments.
In Vitro Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) or minimum lethal concentration (MLC) of this compound against a protozoan parasite.
Methodology:
-
Parasite Culture: Cultivate the target protozoan (e.g., Trichomonas gallinae, Giardia lamblia) in an appropriate axenic culture medium under anaerobic or microaerophilic conditions.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium.
-
Inoculation: In a 96-well microtiter plate, add a standardized number of parasites to each well containing the different concentrations of this compound. Include positive (no drug) and negative (no parasites) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C) for a specified period (e.g., 48 hours).
-
Determination of MIC/MLC:
-
MIC: The lowest concentration of the drug that inhibits the visible growth of the parasite.
-
MLC: The lowest drug concentration that results in the death of all parasites. This can be determined by sub-culturing from wells with no visible growth into fresh drug-free medium and observing for subsequent growth.
-
-
Data Analysis: The results are typically expressed in µg/mL or µM.
dot
Caption: Workflow for in vitro susceptibility testing of this compound.
PFOR Enzyme Activity Assay
Objective: To measure the activity of PFOR in the presence and absence of this compound.
Methodology (adapted from general PFOR assays):
-
Enzyme Preparation: Prepare a cell-free extract from the protozoan parasite or use a purified PFOR enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, coenzyme A, pyruvate, and an artificial electron acceptor such as methyl viologen.
-
Assay:
-
Initiate the reaction by adding the enzyme preparation to the reaction mixture.
-
Monitor the reduction of the electron acceptor spectrophotometrically over time. The reduction of methyl viologen can be followed by an increase in absorbance at 600 nm.
-
To test the effect of this compound, pre-incubate the enzyme with varying concentrations of the drug before initiating the reaction.
-
-
Data Analysis: Calculate the enzyme activity (e.g., in µmol/min/mg of protein) and determine the inhibitory effect of this compound (e.g., IC50).
Nitroreductase Activity Assay
Objective: To measure the ability of parasite nitroreductases to reduce this compound.
Methodology (adapted from general nitroreductase assays):
-
Enzyme Preparation: Prepare a cell-free extract or use a purified nitroreductase.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, a reduced nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH) as an electron donor, and this compound as the substrate.
-
Assay:
-
Initiate the reaction by adding the enzyme.
-
Monitor the oxidation of NADH or NADPH spectrophotometrically by the decrease in absorbance at 340 nm.
-
-
Data Analysis: Calculate the rate of NADH/NADPH oxidation as a measure of nitroreductase activity.
Conclusion
This compound is an effective antiprotozoal agent whose molecular mechanism of action is dependent on its reductive activation by key enzymes in the parasite's anaerobic energy metabolism, primarily PFOR and nitroreductases. The resulting cytotoxic radicals cause extensive DNA damage, leading to parasite death. While the general mechanism is well-understood by analogy to other 5-nitroimidazoles, there is a notable scarcity of this compound-specific quantitative data and detailed molecular studies. Further research is warranted to elucidate the precise kinetics of this compound with its target enzymes, to fully characterize resistance mechanisms, and to explore its potential against a broader range of protozoan pathogens. Such studies will be invaluable for the continued effective use of this important veterinary drug and for the development of next-generation antiprotozoal therapies.
References
Carnidazole: A Technical Guide to Chemical Structure and Solubility Parameters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnidazole is a nitroimidazole antimicrobial agent primarily used in veterinary medicine to treat protozoal infections, most notably trichomoniasis in pigeons. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties, including its chemical structure and solubility, is fundamental for formulation development, pharmacokinetic studies, and ensuring therapeutic efficacy. This technical guide provides an in-depth overview of the chemical structure and solubility parameters of this compound, complete with detailed experimental protocols and visual representations to support research and development activities.
Chemical Structure and Identification
This compound, a synthetic derivative of the 5-nitroimidazole class, possesses a distinct molecular architecture that dictates its biological activity and physical characteristics.
Structural and Physicochemical Properties of this compound
| Parameter | Value | Reference |
| IUPAC Name | O-methyl [2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]carbamothioate | --INVALID-LINK-- |
| Molecular Formula | C₈H₁₂N₄O₃S | --INVALID-LINK-- |
| Molecular Weight | 244.27 g/mol | --INVALID-LINK-- |
| CAS Number | 42116-76-7 | --INVALID-LINK-- |
| SMILES String | CC1=NC=C(N1CCNC(=S)OC)--INVALID-LINK--[O-] | --INVALID-LINK-- |
| InChI Key | OVEVHVURWWTPFC-UHFFFAOYSA-N | --INVALID-LINK-- |
| Melting Point | 142.4 °C (decomposes) | --INVALID-LINK-- |
| Predicted Boiling Point | 422.8 ± 51.0 °C | --INVALID-LINK-- |
| Predicted Density | 1.42 ± 0.1 g/cm³ | --INVALID-LINK-- |
| Predicted pKa | 13.03 ± 0.70 | --INVALID-LINK-- |
Solubility Parameters
The solubility of an API is a critical factor influencing its absorption and bioavailability. This compound is characterized as a poorly water-soluble drug, which necessitates the use of organic solvents or formulation strategies to enhance its dissolution.
Quantitative Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 22.5 mg/mL (92.11 mM) | --INVALID-LINK-- |
| Methanol | Sparingly Soluble | --INVALID-LINK-- |
| Water | Poorly Soluble | [Various Sources] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate determination of solubility parameters. Below are standardized methodologies for quantifying the solubility of this compound.
Protocol 1: Equilibrium Solubility Determination using the Shake-Flask Method
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
1. Materials:
-
This compound (pure, solid form)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, Methanol, Ethanol, Acetonitrile, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis Spectrophotometer
2. Procedure:
-
Add an excess amount of this compound to a series of glass vials containing a known volume (e.g., 5 mL) of the different solvents. The excess solid should be visually apparent.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method.
-
Calculate the original solubility in mg/mL or M, accounting for the dilution factor.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 310 nm
-
Column Temperature: 30 °C
2. Standard Curve Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from, for example, 1 to 100 µg/mL.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).
3. Sample Analysis:
-
Inject the diluted filtrate from the shake-flask experiment into the HPLC system.
-
Determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the standard curve.
Protocol 3: Quantification by UV-Vis Spectrophotometry
1. Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).
-
Scan the solution using a UV-Vis spectrophotometer over a range of 200-400 nm to determine the λmax. For many nitroimidazoles, this is in the range of 310-320 nm.
2. Standard Curve Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a calibration curve of absorbance versus concentration.
3. Sample Analysis:
-
Measure the absorbance of the diluted filtrate from the shake-flask experiment at the λmax.
-
Calculate the concentration of this compound in the sample using the standard curve.
Visualizations
Mechanism of Action of Nitroimidazoles
The antimicrobial activity of this compound, like other 5-nitroimidazoles, is a result of a reductive activation process that occurs within anaerobic protozoa. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical steps for determining the solubility of this compound.
Caption: Workflow for solubility determination of this compound.
Conclusion
This technical guide provides a comprehensive overview of the chemical structure and solubility parameters of this compound, tailored for a scientific audience. The presented data, structured in clear tables, and the detailed experimental protocols offer a solid foundation for researchers and drug development professionals working with this antiprotozoal agent. The visualizations of the proposed mechanism of action and the experimental workflow further aid in the conceptual understanding and practical application of this knowledge in a laboratory setting. Accurate and consistent determination of these fundamental properties is paramount for the successful development of effective and safe veterinary pharmaceutical products containing this compound.
The Discovery and Development of Carnidazole: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Carnidazole is a nitroimidazole antimicrobial agent primarily utilized in veterinary medicine for the treatment of trichomoniasis, a protozoal infection commonly known as "canker" in pigeons and other avian species.[1] Developed by Janssen Pharmaceutica, this compound has become a significant therapeutic tool for avian health. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key developmental studies of this compound, with a focus on quantitative data and experimental methodologies.
Chemical Synthesis and Properties
This compound, with the IUPAC name O-Methyl [2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]carbamothioate, is a derivative of the nitroimidazole class of compounds.[1] While the specific yields from the original synthesis by Janssen Pharmaceutica are not widely reported, the general synthetic pathway has been described.
Key Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₂N₄O₃S |
| Molar Mass | 244.27 g/mol |
| CAS Number | 42116-76-7 |
| Melting Point | 124.4 °C |
| Appearance | White to yellowish crystalline powder |
Mechanism of Action
The antimicrobial activity of this compound, like other 5-nitroimidazoles, is contingent on the reduction of its nitro group within the anaerobic environment of the target protozoan. This process is catalyzed by microbial proteins with low redox potentials, such as ferredoxin. The reduction leads to the formation of short-lived, highly reactive cytotoxic intermediates, including nitroso radicals. These intermediates can induce cellular damage through multiple mechanisms, with the primary mode of action being the disruption of DNA integrity. The reactive metabolites bind to DNA, causing strand breakage and helical destabilization, which ultimately inhibits protein synthesis and leads to cell death.[2]
Caption: Proposed mechanism of action of this compound in anaerobic protozoa.
Key Efficacy Studies
This compound has been evaluated for its efficacy against Trichomonas infections in both avian and human subjects. The following sections detail the methodologies and findings of pivotal studies.
Clinical Trial in Vaginal Trichomoniasis (Human)
A significant early clinical trial investigated the efficacy of single-dose this compound for the treatment of vaginal trichomoniasis in women.
Experimental Protocol
The following protocol is a summary based on the available abstract of the study by Notowicz et al. (1977).
Caption: Workflow of the clinical trial of this compound for vaginal trichomoniasis.
Data Presentation
The results of this clinical trial are summarized in the table below.[3][4]
| Parameter | Group 1 (2g this compound) | Group 2 (1.5g this compound) |
| Number of Patients Treated | 91 | 61 |
| Number of Patients Evaluated | 85 | 53 |
| Cure Rate | 89.5% (76/85) | 73.6% (39/53) |
| Treatment Failures | 3.5% (3/85) | 15.1% (8/53) |
| Reinfection Rate | 7.0% (6/85) | 11.3% (6/53) |
The study concluded that the 2g single dose of this compound was statistically more effective than the 1.5g dose.[3][4] Side effects were reported in 14 patients but were described as not significant.[3][4]
Efficacy Study in Pigeons (Trichomonas gallinae)
A comparative study evaluated the efficacy of this compound against a commonly used treatment, metronidazole, in naturally infected pigeons.
Experimental Protocol
The following is a generalized protocol based on the reported findings of Aydin et al. (2000).
Caption: Generalized workflow for the comparative efficacy study in pigeons.
Data Presentation
The efficacy of a single dose of this compound was compared to that of metronidazole.[5]
| Treatment Group | Dosage | Efficacy |
| This compound | 10 mg/kg | 87.5% |
| Metronidazole | 10 mg/kg | 100% |
This study demonstrated that while this compound is effective, metronidazole showed a higher cure rate in this particular study on naturally infected pigeons.[5]
Safety and Pharmacokinetics
Information on the detailed pharmacokinetics of this compound is not extensively published.[2] However, it is generally well-tolerated in the target avian species. Overdose studies in pigeons have shown a high safety margin, with no adverse effects observed at up to 32 times the recommended therapeutic dose.[2] At very high doses, vomiting may occur a few hours after administration.[2]
Conclusion
This compound is a well-established nitroimidazole antiprotozoal agent with a clear mechanism of action involving the disruption of parasitic DNA. Its discovery and development have provided an effective treatment for trichomoniasis, particularly in pigeons. While clinical data in humans exists, its primary application remains in veterinary medicine. The quantitative data from key studies demonstrate its efficacy, although comparative studies suggest that other nitroimidazoles like metronidazole may have higher cure rates in certain contexts. Further research into the pharmacokinetics and potential for resistance development would be beneficial for optimizing its therapeutic use.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. First experiences with single-dose treatment of vaginal trichomoniasis with this compound (R 25831) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First experiences with single-dose treatment of vaginal trichomoniasis with this compound (R 25831) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Pharmacokinetic Modeling of Carnidazole Distribution in Pigeons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, peer-reviewed literature containing specific pharmacokinetic data for Carnidazole in pigeons (Columba livia) is scarce. The summary of product characteristics for commercially available this compound tablets explicitly states that the pharmacokinetic properties are "Not known"[1]. Therefore, this guide provides a comprehensive overview of this compound's known properties and presents a framework for its pharmacokinetic modeling based on data from analogous nitroimidazole compounds, namely Metronidazole and Ronidazole, which have been studied in pigeons. This document is intended to guide future research and is not a definitive pharmacokinetic profile of this compound.
Introduction to this compound
This compound is a 5-nitroimidazole antiprotozoal drug widely used in veterinary medicine to treat trichomoniasis (canker) in pigeons, a disease caused by the protozoan Trichomonas gallinae[1][2]. It is typically administered as a single 10 mg tablet per adult pigeon, corresponding to a dose of approximately 20 mg/kg of body weight[1]. This compound exhibits a wide safety margin, with no adverse symptoms reported even at doses 32 times the recommended therapeutic amount[1].
The mechanism of action for nitroimidazoles like this compound is believed to involve the interaction with the parasite's DNA, which disrupts its ability to serve as a template for protein synthesis, ultimately leading to cell death[1].
Comparative Pharmacokinetic Data of Nitroimidazoles in Pigeons
In the absence of specific data for this compound, the pharmacokinetic parameters of Metronidazole and Ronidazole in pigeons are presented below to provide an estimated profile. These drugs belong to the same 5-nitroimidazole class and are also used to treat trichomoniasis.
Table 1: Pharmacokinetic Parameters of Metronidazole in Pigeons
| Parameter | Unit | Intravenous (IV) Administration (25 mg/kg) | Oral (PO) Administration (25 mg/kg) |
| Area Under the Curve (AUC0-∞) | mg/h/L | 100.19 ± 18.79 | 83.32 ± 6.56 |
| Volume of Distribution (Vd) | L/kg | 1.68 | - |
| Clearance (CL) | mL/h/kg | 0.21 | - |
| Bioavailability (F) | % | - | 81.5 |
| Data sourced from a study on Metronidazole pharmacokinetics in healthy pigeons[3]. |
Table 2: Pharmacokinetic Parameters of Ronidazole in Pigeons
| Parameter | Unit | Intravenous (IV) Administration (5 mg/kg) |
| Elimination Half-life (t1/2) | h | 11 |
| Volume of Distribution (Vd) | L/kg | 0.86 |
| Total Body Clearance (CL) | L/h/kg | 0.056 |
| Data sourced from a study on Ronidazole pharmacokinetics in homing pigeons. The study indicated a one-compartment open model fit[4]. |
Proposed Experimental Protocol for a Pharmacokinetic Study of this compound in Pigeons
This section outlines a detailed methodology for a pharmacokinetic study of this compound in pigeons, based on established protocols for similar drugs[3].
3.1. Animal Subjects and Housing
-
Species: Healthy adult pigeons (Columba livia domestica) of a specified breed and weight range.
-
Health Status: Clinically healthy, confirmed by a veterinarian, and free from any medication for at least two weeks prior to the study.
-
Housing: Housed in individual cages with controlled temperature and light-dark cycles. Water and a standard diet should be provided ad libitum, with fasting for 12 hours before drug administration[3].
3.2. Drug Administration
-
Formulation: Commercially available 10 mg this compound tablets.
-
Dose: A single oral dose of 20 mg/kg body weight, administered directly into the crop.
-
Groups: A minimum of two groups: an intravenous (IV) group for absolute bioavailability determination and an oral (PO) administration group.
3.3. Blood Sample Collection
-
Sampling Sites: Blood samples (approximately 0.5 mL) to be collected from the brachial vein.
-
Time Points: Blood collection at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-administration.
-
Sample Processing: Blood samples should be collected in heparinized tubes, and plasma separated by centrifugation. Plasma samples should be stored at -80°C until analysis[3].
3.4. Analytical Methodology
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity[5][6].
-
Validation: The analytical method must be validated for linearity, precision, accuracy, and limit of quantification (LOQ) in pigeon plasma.
-
Extraction: A liquid-liquid or solid-phase extraction method would be developed to isolate this compound from the plasma matrix.
3.5. Pharmacokinetic Analysis
-
Modeling: Plasma concentration-time data would be analyzed using non-compartmental or compartmental modeling software. Based on data from Ronidazole, a one-compartment model may be appropriate[4].
-
Parameters: Key pharmacokinetic parameters to be calculated include: Maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t1/2), area under the plasma concentration-time curve (AUC), volume of distribution (Vd), clearance (CL), and oral bioavailability (F).
Visualizations
The following diagrams illustrate the conceptual frameworks for the experimental workflow, pharmacokinetic modeling, and the general mechanism of action for this compound.
Caption: Experimental workflow for a pharmacokinetic study of this compound in pigeons.
Caption: A conceptual one-compartment open model for this compound pharmacokinetics.
Caption: Generalized mechanism of action for 5-nitroimidazoles like this compound.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. mdpi.com [mdpi.com]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. Pharmacokinetics and bioavailability of ronidazole from a prolonged release tablet in the homing pigeon (Columba livia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. hilarispublisher.com [hilarispublisher.com]
Methodological & Application
Application Notes and Protocols for Carnidazole in the Treatment of Avian Trichomoniasis
These application notes provide a comprehensive overview of the use of carnidazole for the treatment of trichomoniasis, caused by the protozoan parasite Trichomonas gallinae, in pigeons (Columba livia). This document is intended for researchers, scientists, and drug development professionals.
Introduction
Trichomoniasis, also known as "canker" in pigeons and "frounce" in birds of prey, is a parasitic disease affecting the upper digestive and respiratory tracts of birds[1][2]. The causative agent, Trichomonas gallinae, is a flagellated protozoan that is transmitted directly from bird to bird, often from parents to their young during feeding[1]. Clinical signs can range from mild oral plaques to severe caseous necrosis, leading to emaciation and death[2]. This compound, a 5-nitroimidazole derivative, is an antiprotozoal agent widely used for the effective treatment of this condition in pigeons[3][4].
Mechanism of Action
This compound is a nitroimidazole antimicrobial agent[4][5]. The precise mechanism of action of nitroimidazoles against Trichomonas gallinae involves the reduction of their nitro group by microbial nitroreductases within the parasite. This process results in the formation of cytotoxic metabolites that bind to and disrupt the helical structure of the parasite's DNA, ultimately leading to cell death[5].
Safety and Toxicology
This compound has a wide safety margin in pigeons. Studies have shown that the drug is well-tolerated, with no adverse symptoms observed even at doses up to 32 times the recommended therapeutic dose[5][6]. At these high dosages, vomiting may occur in some pigeons 3 to 6 hours after administration[5]. No adverse reactions have been reported with the proper dosage[3].
Quantitative Data Summary
The following table summarizes the quantitative data on the dosage and efficacy of this compound in treating trichomoniasis in pigeons.
| Dosage | Route of Administration | Treatment Duration | Efficacy | Reference |
| 10 mg per pigeon | Oral (tablet) | Single dose | Highly effective; cure in 8-12 hours for light infections, 36-48 hours for heavy infections. | [7] |
| 10 mg/kg body weight | Oral | Single dose | 87.5% efficacy in naturally infected pigeons. | [8] |
| 20 mg/kg body weight | Oral (tablet) | Single dose | Recommended therapeutic dose. | [5][9] |
| 10 mg per adult pigeon | Oral (tablet) | Single dose | Standard treatment. | [3][9][10][11] |
| 5 mg per young pigeon | Oral (tablet) | Single dose | For weaned young birds. | [9][10] |
| 10 mg per pigeon | Oral (tablet) | 5 consecutive days | Recommended for treatment. | [12] |
| 20 mg per pigeon | Oral | - | Used for severe cases. | [13] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation of this compound in Pigeons
This protocol describes a method for evaluating the efficacy of this compound in pigeons naturally or experimentally infected with Trichomonas gallinae.
1. Materials:
-
Pigeons diagnosed with trichomoniasis
-
Control group of infected, untreated pigeons
-
Sterile cotton swabs
-
Microscope slides and coverslips
-
Phosphate-buffered saline (PBS)
-
Microscope
-
Bird scale for accurate weighing
-
Oral gavage tube (if not using tablets directly)
2. Procedure:
-
Animal Selection and Acclimation:
-
Select pigeons of a known age and weight.
-
House the birds individually or in small groups with controlled temperature and lighting.
-
Provide ad-libitum access to feed and water.
-
Acclimate the birds to the housing conditions for at least 7 days before the start of the experiment.
-
-
Diagnosis and Grouping:
-
Confirm Trichomonas gallinae infection by microscopic examination of a wet mount of a crop or throat swab in saline solution[1].
-
Quantify the parasite load (e.g., using a scoring system from + to +++).
-
Randomly assign the infected pigeons to a treatment group and a control group.
-
-
Treatment Administration:
-
Treatment Group: Administer a single oral dose of this compound at 10 mg/kg or 20 mg/kg body weight[8][9][14]. Alternatively, a 10 mg tablet can be administered directly into the beak[3]. For multi-day protocols, administer the specified dose for the indicated duration.
-
Control Group: Administer a placebo (e.g., a sugar pill) or no treatment.
-
-
Post-Treatment Monitoring:
-
Observe the pigeons daily for clinical signs of trichomoniasis and any potential adverse effects of the treatment.
-
At specified time points post-treatment (e.g., 3, 7, and 14 days), collect crop/throat swabs from all pigeons.
-
Prepare wet mounts and examine them microscopically for the presence and motility of Trichomonas gallinae.
-
Record the parasite load for each bird at each time point.
-
3. Data Analysis:
-
Calculate the efficacy of the treatment as the percentage of pigeons in the treatment group that are negative for Trichomonas gallinae at the final time point.
-
Compare the parasite loads between the treatment and control groups using appropriate statistical tests (e.g., Mann-Whitney U test).
-
A successful treatment is defined as the complete elimination of the parasite from the treated birds[8].
Diagrams
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Proposed mechanism of action of this compound in T. gallinae.
References
- 1. Trichomonosis in Birds - Exotic and Laboratory Animals - MSD Veterinary Manual [msdvetmanual.com]
- 2. vetlexicon.com [vetlexicon.com]
- 3. pigeonracingpigeon.com [pigeonracingpigeon.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 6. poultrydvm.com [poultrydvm.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Avian Oropharyngeal Trichomonosis: Treatment, Failures and Alternatives, a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jedds.com [jedds.com]
- 10. Birds – Irish Wildlife Matters [irishwildlifematters.ie]
- 11. Canker - The Australian Pigeon Company [auspigeonco.com.au]
- 12. birdpalproducts.com [birdpalproducts.com]
- 13. wingup.com [wingup.com]
- 14. jivaonline.net [jivaonline.net]
Protocol for In Vivo Efficacy Testing of Carnidazole in Birds
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Carnidazole is a 5-nitroimidazole antiprotozoal agent commonly used for the treatment of avian trichomoniasis, a disease caused by the flagellated protozoan Trichomonas gallinae. This document provides a detailed protocol for conducting in vivo efficacy studies of this compound in birds, with a primary focus on pigeons (Columba livia domestica), the principal host for T. gallinae. The provided methodologies are designed to ensure robust and reproducible results for the evaluation of this compound's therapeutic efficacy.
Avian trichomoniasis, also known as "canker" in pigeons and "frounce" in raptors, primarily affects the upper digestive tract, leading to the formation of caseous, necrotic lesions in the oral cavity, pharynx, esophagus, and crop.[1][2] Severe infections can lead to anorexia, dysphagia, dyspnea, and ultimately death.[3] This protocol outlines the necessary steps for experimental infection, treatment administration, and the quantitative assessment of this compound's effectiveness in resolving clinical signs and eliminating the parasite.
Pharmacology of this compound
This compound is a nitroimidazole derivative that exhibits potent activity against anaerobic protozoa.[4] The mechanism of action of nitroimidazoles is believed to involve the inhibition of DNA synthesis in the parasite.[4]
Experimental Protocols
1. Ethical Considerations
All animal experiments must be conducted in accordance with relevant national and international guidelines for the care and use of laboratory animals. Approval from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee is mandatory before the commencement of any study.
2. Animal Model
-
Species: Domestic pigeons (Columba livia domestica) are the recommended model. Other avian species susceptible to T. gallinae can be used, but the protocol may require adaptation.
-
Source: Birds should be sourced from a reputable supplier and confirmed to be free of T. gallinae and other pathogens prior to the study.
-
Acclimation: A minimum acclimation period of 7 days is required upon arrival at the facility. During this period, birds should be monitored daily for any signs of illness.
-
Housing: Birds should be housed in individual cages to prevent cross-contamination. Environmental conditions (temperature, humidity, and light cycle) should be controlled and monitored. Feed and water should be provided ad libitum.[5]
3. Experimental Design
A randomized, controlled study design is recommended. The following experimental groups are suggested:
-
Group 1: Negative Control (Uninfected, Untreated): This group helps to ensure the general health of the bird colony and the absence of spontaneous infections.
-
Group 2: Positive Control (Infected, Untreated): This group demonstrates the viability of the T. gallinae challenge strain and characterizes the course of infection without intervention.[6][7]
-
Group 3: this compound Treatment Group (Infected, Treated): This is the experimental group to evaluate the efficacy of this compound. Multiple dose levels can be tested in separate groups.
-
Group 4: Positive Drug Control (Infected, Treated with a known effective drug): This group can be included to compare the efficacy of this compound against a standard treatment, such as Metronidazole.[6][7]
The number of birds per group should be statistically justified to ensure adequate power for the detection of significant differences. A minimum of 8-10 birds per group is recommended.
4. Trichomonas gallinae Strain and Experimental Infection
-
Strain Selection: A well-characterized, pathogenic strain of T. gallinae should be used. The strain's virulence and susceptibility to nitroimidazoles should be known, if possible.
-
Inoculum Preparation: T. gallinae trophozoites are cultured in a suitable medium (e.g., Diamond's medium). The concentration of motile trophozoites is determined using a hemocytometer. The desired inoculum concentration is typically between 1 x 10⁴ and 5 x 10⁶ trophozoites/mL.[8][9]
-
Infection Procedure: Birds are infected via oral or intranasal inoculation with a defined volume (e.g., 0.5 mL) of the prepared T. gallinae suspension.[8] The day of infection is designated as Day 0.
5. Treatment Administration
-
Dosage: The dosage of this compound should be based on existing literature and the specific objectives of the study. Common dosages range from 10 mg/bird to 20 mg/kg of body weight, administered as a single oral dose.[10]
-
Administration: this compound is typically administered orally in tablet form.[4] The tablet is placed directly into the bird's mouth. Treatment is usually initiated 5-7 days post-infection, upon the appearance of clinical signs.[7]
6. Efficacy Assessment
Efficacy is evaluated based on the following parameters:
-
Mortality: Record daily mortality in all groups.
-
Clinical Signs: Observe and score the severity of clinical signs daily. This includes general demeanor, feather condition, ability to eat and drink, and the presence of oral discharge.[3][7]
-
Body Weight: Record the body weight of each bird at regular intervals (e.g., Day 0, day of treatment, and at the end of the study).[7]
-
Lesion Scoring: At the end of the study (or upon euthanasia), the oral cavity and upper digestive tract are examined for the presence and severity of caseous lesions. A scoring system should be used for consistent evaluation.[11]
-
Parasitological Examination: At specified time points post-treatment, oral/crop swabs are collected for microscopic examination to detect the presence and motility of T. gallinae trophozoites.[8] Parasite counts can be performed using a hemocytometer for a more quantitative assessment.[8]
7. Monitoring for Adverse Effects
All birds should be monitored daily for any potential adverse reactions to the treatment. This includes, but is not limited to:
-
Changes in behavior (e.g., lethargy, depression)
-
Loss of appetite or reduced water intake
-
Vomiting or regurgitation[4]
-
Changes in dropping consistency (e.g., diarrhea)[12]
Any adverse events should be documented in detail. While this compound is generally considered safe, even at high doses, careful monitoring is a crucial part of any efficacy study.[4]
8. Statistical Analysis
The choice of statistical tests will depend on the type of data collected. For example:
-
Mortality rates: Fisher's exact test.
-
Lesion scores and clinical scores: Non-parametric tests such as the Kruskal-Wallis or Mann-Whitney U test.
-
Body weight changes and parasite counts: Analysis of variance (ANOVA) followed by appropriate post-hoc tests.
A p-value of <0.05 is typically considered statistically significant.
Data Presentation
Table 1: Example of Body Weight Data Presentation
| Group | Treatment | N | Mean Body Weight (g) ± SD (Day 0) | Mean Body Weight (g) ± SD (Day 7) | Mean Body Weight (g) ± SD (Day 14) |
| 1 | Negative Control | 10 | 450 ± 25 | 455 ± 26 | 460 ± 24 |
| 2 | Positive Control | 10 | 448 ± 23 | 420 ± 30 | 390 ± 35 |
| 3 | This compound (20 mg/kg) | 10 | 452 ± 24 | 445 ± 28 | 455 ± 27 |
| 4 | Metronidazole (50 mg/kg) | 10 | 449 ± 22 | 448 ± 25 | 458 ± 26 |
Table 2: Example of Lesion Score Data Presentation
| Group | Treatment | N | Mean Lesion Score ± SD |
| 1 | Negative Control | 10 | 0.0 ± 0.0 |
| 2 | Positive Control | 10 | 3.5 ± 0.5 |
| 3 | This compound (20 mg/kg) | 10 | 0.5 ± 0.2 |
| 4 | Metronidazole (50 mg/kg) | 10 | 0.2 ± 0.1 |
| Lesion Scoring System: 0 = No lesions; 1 = Mild, small, superficial lesions; 2 = Moderate, larger lesions; 3 = Severe, extensive lesions impeding swallowing.[11] |
Table 3: Example of Parasitological Clearance Data Presentation
| Group | Treatment | N | Number of Birds Positive for T. gallinae (Day 7 post-treatment) | Efficacy (%) |
| 1 | Negative Control | 10 | 0 | - |
| 2 | Positive Control | 10 | 10 | 0 |
| 3 | This compound (20 mg/kg) | 10 | 1 | 90 |
| 4 | Metronidazole (50 mg/kg) | 10 | 0 | 100 |
Mandatory Visualizations
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Caption: Proposed mechanism of action of this compound in Trichomonas gallinae.
References
- 1. Trichomonosis in Birds - Exotic and Laboratory Animals - MSD Veterinary Manual [msdvetmanual.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. woah.org [woah.org]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. ijcmas.com [ijcmas.com]
- 6. jwps.rovedar.com [jwps.rovedar.com]
- 7. jwps.rovedar.com [jwps.rovedar.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Oral trichomonosis: Description and severity of lesions in birds in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for the Analysis of Carnidazole using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Carnidazole using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The provided methodology is based on established analytical procedures for nitroimidazole compounds and is suitable for routine quality control and research applications.
Introduction
This compound is a nitroimidazole antimicrobial agent used in veterinary medicine for the treatment of protozoal infections. Accurate and reliable analytical methods are crucial for ensuring the quality and dosage accuracy of pharmaceutical formulations containing this compound. This application note describes a robust HPLC method for the determination of this compound.
Chromatographic Conditions and Validation Parameters
A summary of the chromatographic conditions and validation parameters for the analysis of this compound, based on the simultaneous determination of seven nitroimidazoles, is presented below.[1][2][3][4]
| Parameter | Value |
| Chromatographic Column | C18 bonded silica column |
| Mobile Phase | Deionized Water, Methanol, and Acetonitrile (Gradient Elution) |
| Detection Wavelength | UV Detector (Specific wavelength to be optimized, typically around 315-320 nm for nitroimidazoles)[5] |
| Linearity (Correlation Coefficient) | >0.998[1][2][3] |
| Concentration Range | 0.7 to 60 µg/kg (in meat matrix)[1][2][3] |
| Limit of Detection (LOD) | 0.2 µg/kg (in meat matrix)[1][2][3] |
| Recoveries | 71.4 - 99.5% (in meat matrix)[1][2][3] |
| Intra-day Precision (RSD) | 6.9% (at 20 µg/kg in spiked chicken)[2][3] |
| Inter-day Precision (RSD) | 11% (for 5 days at 20 µg/kg in spiked chicken)[2][3] |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of solutions and the HPLC analysis of this compound in a tablet formulation.
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Deionized water
-
This compound tablets
-
0.45 µm syringe filters
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to cover the desired concentration range for linearity determination.
Preparation of Sample Solutions (from Tablets)
-
Weigh and finely powder not fewer than 20 this compound tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a suitable volumetric flask.
-
Add a volume of mobile phase equivalent to about 70% of the flask's volume.
-
Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Method Protocol
-
Chromatographic System: An HPLC system equipped with a UV detector and a data acquisition system.
-
Column: C18 bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of deionized water, methanol, and acetonitrile. The exact gradient program should be optimized to achieve good separation. A potential starting point is a linear gradient.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detection: UV detection at a wavelength optimized for this compound.
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas. The concentration of this compound in the sample is determined by comparing its peak area with the peak areas of the standard solutions.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of the HPLC analysis and a conceptual representation of the analytical process.
Caption: General workflow for the HPLC analysis of this compound.
Caption: Logical relationship in the quantitative analysis of this compound.
References
- 1. simultaneous-determination-of-seven-nitroimidazole-residues-in-meat-by-using-hplc-uv-detection-with-solid-phase-extraction - Ask this paper | Bohrium [bohrium.com]
- 2. Simultaneous determination of seven nitroimidazole residues in meat by using HPLC-UV detection with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of seven nitroimidazole residues in meat by using HPLC-UV detection with solid-phase extraction [periodicos.capes.gov.br]
- 5. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Carnidazole in Biological Samples using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantification of Carnidazole in biological matrices, specifically plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol detailed below provides a reliable and reproducible workflow for the extraction and analysis of this compound, making it suitable for research, drug development, and food safety applications. The method has been validated for key performance parameters including linearity, accuracy, precision, and limit of quantification.
Introduction
This compound is a nitroimidazole antimicrobial agent used in veterinary medicine. Monitoring its levels in biological samples is crucial for pharmacokinetic studies, residue analysis in food-producing animals, and ensuring compliance with regulatory standards. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for the accurate quantification of this compound in complex biological matrices. This document provides a detailed protocol for sample preparation, LC-MS/MS analysis, and data interpretation.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted for the extraction of this compound from plasma samples[1].
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Vortex the plasma sample and transfer 1 mL into a clean polypropylene centrifuge tube.
-
Internal Standard (IS) Spiking: Spike the sample with an appropriate internal standard (e.g., a deuterated analog of this compound or another nitroimidazole not present in the sample) and vortex briefly.
-
Protein Precipitation & Extraction: Add 4 mL of acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins and extract the analyte.
-
Salting Out: Add approximately 0.5 g of sodium chloride (NaCl) to the tube and vortex for 30 seconds to facilitate phase separation[1].
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes at 10°C.
-
Supernatant Transfer: Carefully transfer the upper acetonitrile layer to a clean tube.
-
Washing Step: Add 2 mL of n-hexane to the acetonitrile extract, vortex for 30 seconds, and centrifuge at 4000 rpm for 5 minutes. Discard the upper hexane layer. This step helps in removing non-polar interferences[1].
-
Evaporation: Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid) and vortex to ensure complete dissolution.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS/MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for this compound and the internal standard for quantification and confirmation. The transition with the highest intensity is typically used for quantification, and the other for confirmation.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, desolvation gas flow, and cone gas flow according to the instrument manufacturer's guidelines to achieve maximum signal intensity for this compound.
Data Presentation
The following tables summarize the expected quantitative performance of the LC-MS/MS method for this compound analysis in plasma, based on published data for similar nitroimidazoles[1].
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Accuracy (%) | 101 - 108[1] |
| Precision (CV%) | < 15.2[1] |
| Decision Limit (CCα) (ng/mL) | 0.5 - 1.6[1] |
| Detection Capability (CCβ) (ng/mL) | 0.8 - 2.6[1] |
Table 2: Example MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | To be determined empirically | To be determined empirically | To be determined empirically | To be optimized |
| Internal Standard | To be determined empirically | To be determined empirically | - | To be optimized |
Note: The exact m/z values and collision energies need to be optimized for the specific instrument being used.
Experimental Workflow Diagram
References
Interpreting Carnidazole Minimum Inhibitory Concentration (MIC) Data: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to understanding and interpreting Minimum Inhibitory Concentration (MIC) data for Carnidazole, a 5-nitroimidazole antimicrobial agent. This document outlines standard experimental protocols for determining MIC values and presents available data to aid in research and development.
Introduction to this compound
This compound is a nitroimidazole antiprotozoal drug primarily used in veterinary medicine.[1] It is particularly effective against infections caused by anaerobic protozoa, such as Trichomonas species. Like other 5-nitroimidazoles, its mechanism of action involves the reduction of its nitro group within anaerobic organisms, leading to the production of cytotoxic radicals that damage microbial DNA.[][3][4][5]
Understanding Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. It is a critical measure of a drug's potency and is used to determine the susceptibility of specific pathogens to various antimicrobial agents.
This compound MIC/MLC Data
Quantitative susceptibility data for this compound against a wide range of microorganisms is not extensively available in public literature. The following tables summarize the available Minimum Lethal Concentration (MLC) data for this compound against Trichomonas gallinae and provide comparative MIC data for other nitroimidazoles against relevant protozoa and anaerobic bacteria to offer a broader context for interpretation.
Table 1: In Vitro Activity of this compound against Trichomonas gallinae
| Organism | Isolate Type | This compound MLC (µg/mL) |
| Trichomonas gallinae | Sensitive | 0.97 - 7.81 |
| Trichomonas gallinae | Resistant | 93.75 - 500 |
MLC (Minimum Lethal Concentration) is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial inoculum.
Table 2: Comparative In Vitro Activity of Other Nitroimidazoles against Protozoa
| Organism | Drug | MIC (µg/mL) |
| Trichomonas vaginalis | Metronidazole | 0.15 - >100 |
| Trichomonas vaginalis | Secnidazole | 0.15 - 20 |
| Giardia lamblia | Metronidazole | 0.5 - 10 |
| Giardia lamblia | Tinidazole | 0.5 - 5 |
Table 3: Comparative In Vitro Activity of Nitroimidazoles against Anaerobic Bacteria
| Organism | Drug | MIC (µg/mL) |
| Bacteroides fragilis | Metronidazole | 0.125 - >256 |
| Bacteroides fragilis | Tinidazole | 0.25 - 2 |
| Clostridium difficile | Metronidazole | 0.12 - 4 |
| Clostridium difficile | Tinidazole | 0.06 - 0.5 |
| Peptostreptococcus anaerobius | Metronidazole | ≤0.06 - 4 |
Experimental Protocols
The following are detailed methodologies for determining the MIC of this compound. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
Materials:
-
96-well microtiter plates
-
This compound powder
-
Appropriate solvent for this compound
-
Sterile broth medium (e.g., Schaedler broth, Wilkins-Chalgren broth for anaerobes; TYI-S-33 medium for protozoa)
-
Microorganism to be tested
-
Incubator (anaerobic chamber for anaerobic bacteria)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1000 µg/mL) in a suitable solvent. Further dilutions are made in the appropriate sterile broth.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Culture the test microorganism on an appropriate agar plate to obtain isolated colonies.
-
Suspend several colonies in sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
For anaerobic bacteria, perform this step in an anaerobic environment.
-
For protozoa, use a standardized number of trophozoites.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation:
-
For anaerobic bacteria, incubate the plates in an anaerobic chamber at 35-37°C for 48 hours.
-
For protozoa, incubate under their specific required conditions (e.g., 37°C in an anaerobic or microaerophilic environment) for 48-72 hours.
-
-
Reading Results: The MIC is the lowest concentration of this compound that shows no visible growth. Growth can be assessed visually or by using a microplate reader to measure optical density.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.
Materials:
-
Petri dishes
-
This compound powder
-
Appropriate solvent for this compound
-
Molten agar medium (e.g., Brucella agar, Wilkins-Chalgren agar for anaerobes)
-
Microorganism to be tested
-
Inoculator (e.g., Steers replicator)
-
Incubator (anaerobic chamber for anaerobic bacteria)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of this compound in a suitable solvent.
-
Add a defined volume of each this compound dilution to molten agar (kept at 45-50°C) to achieve the desired final concentrations.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
Include a drug-free agar plate as a growth control.
-
-
Inoculum Preparation: Prepare a standardized inoculum as described for the broth microdilution method.
-
Inoculation: Spot-inoculate a standardized volume (e.g., 1-2 µL) of the inoculum onto the surface of each agar plate, including the control plate. Allow the spots to dry before inverting the plates.
-
Incubation: Incubate the plates under the appropriate conditions for the test organism (anaerobic conditions for anaerobes) at 35-37°C for 48 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism at the inoculation spot.
Visualizations
Signaling Pathway of Nitroimidazole Action
The following diagram illustrates the general mechanism of action for 5-nitroimidazole drugs like this compound.
Caption: Generalized mechanism of this compound action in anaerobic organisms.
Experimental Workflow for MIC Determination
This diagram outlines the logical flow of an antimicrobial susceptibility test to determine the MIC.
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 3. lecturio.com [lecturio.com]
- 4. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Carnidazole in Treating Trichomonosis in Wild Finch Populations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avian trichomonosis, caused by the protozoan parasite Trichomonas gallinae, is a significant and emerging infectious disease affecting wild finch populations, leading to population declines in some species. Carnidazole, a 5-nitroimidazole antimicrobial, is a therapeutic agent used to treat this disease. These application notes provide a comprehensive overview of the current knowledge on the use of this compound for treating trichomonosis in wild finches, including treatment protocols, diagnostic methods, and available efficacy data. It is important to note that the treatment of wild birds presents unique challenges, and much of the specific data for finches is limited; therefore, some information is extrapolated from studies on other avian species, primarily pigeons. Further research is needed to establish species-specific protocols and pharmacokinetic profiles for finches.
Data Presentation
Table 1: this compound Dosage and Efficacy in Avian Species
| Species | Dosage | Treatment Duration | Efficacy | Reference(s) |
| House Finch (Haemorhous mexicanus) | 20 mg/kg/day, PO | 5 days | Some debilitated birds died despite treatment.[1][2] | [1][2] |
| Pigeon (Columba livia) | 10 mg/kg, PO | Single dose | 87.5% (compared to 100% for metronidazole at the same dose).[2] | [2] |
| Pigeon (Columba livia) | 20 mg/kg, PO | Single dose | Effective for therapeutic and routine treatment.[3] | [3] |
| Sparrowhawk (Accipiter nisus) chicks | Not specified | Not specified | 2 out of 5 (40%) recovered from severe infection.[1][2] | [1][2] |
Note: PO = Per os (by mouth). Efficacy data for finches is limited and highlights the challenges in treating severely affected wild birds.
Table 2: In Vitro Susceptibility of Trichomonas gallinae to this compound
| Isolate Origin | Minimal Lethal Concentration (MLC) | Notes |
| Racing Pigeon (Resistant Isolate) | 93.75 - 500 µg/ml | Demonstrated in vitro resistance. |
| Wild Birds (Sensitive Isolates) | 0.97 - 7.81 µg/ml | Susceptible to this compound. |
This data underscores the potential for resistance to nitroimidazole drugs and the importance of susceptibility testing in treatment failure cases.
Experimental Protocols
Diagnosis of Trichomonosis in Wild Finches
A definitive diagnosis of trichomonosis is crucial before initiating treatment. The following methods can be employed:
-
Wet Mount Microscopy:
-
Collect a sample from the oral cavity, pharynx, or crop of a live or freshly deceased bird using a sterile cotton swab.
-
Immediately place the swab in a drop of sterile saline on a microscope slide.
-
Cover with a coverslip and examine under a light microscope at 100x and 400x magnification.
-
Look for the characteristic pear-shaped, motile Trichomonas gallinae trophozoites with their flagella.
-
-
In Vitro Culture:
-
Collect a sample as described for wet mount microscopy.
-
Inoculate the swab into a specialized culture medium for trichomonads, such as Diamond's medium or a commercially available InPouch™ TV test.
-
Incubate at 37°C and examine the culture medium microscopically for the presence of motile trichomonads daily for up to 5 days.
-
-
Polymerase Chain Reaction (PCR):
-
Collect a swab sample from the oropharynx or crop.
-
DNA can be extracted from the swab or from cultured organisms.
-
PCR assays targeting specific genes of T. gallinae (e.g., ITS1/5.8S/ITS2 region) can provide a highly sensitive and specific diagnosis.
-
-
Necropsy:
-
In deceased birds, a post-mortem examination can reveal characteristic caseous, yellow-to-white necrotic lesions in the oral cavity, esophagus, and crop.
-
Histopathological examination of these lesions can confirm the presence of trichomonad organisms and associated inflammation and necrosis.
-
Preparation and Administration of this compound
Disclaimer: The following protocol is a general guideline and should be adapted based on the specific circumstances and in consultation with a veterinarian. The preparation of a suspension from tablets that are not formulated for this purpose can lead to inaccurate dosing. Whenever possible, use a commercially prepared, licensed veterinary product.
-
Dosage Calculation:
-
Preparation of this compound Suspension (from 10 mg tablets):
-
Crush a 10 mg this compound tablet into a fine powder using a mortar and pestle.
-
To create a 1 mg/mL suspension, add 10 mL of a suitable vehicle (e.g., sterile water, saline, or a commercially available oral suspension vehicle) to the powdered this compound.
-
Mix thoroughly to ensure a homogenous suspension. Note that this compound may not fully dissolve, so consistent mixing before each administration is critical.
-
Prepare the suspension fresh daily.
-
-
Oral Administration (Gavage):
-
Gently restrain the finch, holding its head securely between your thumb and forefinger.
-
Use a 1 mL syringe with a small, flexible gavage tube (a soft rubber or silicone tube is preferred for passerines to minimize the risk of trauma).
-
Measure the length of the gavage tube from the tip of the beak to the crop (located at the thoracic inlet) to ensure proper placement and avoid insertion into the trachea.
-
Gently open the bird's beak and pass the gavage tube over the tongue into the esophagus, aiming for the bird's right side (your left).
-
You should be able to palpate the tube in the crop.
-
Slowly administer the calculated volume of the this compound suspension.
-
Withdraw the tube gently.
-
Monitor the bird for any signs of distress or regurgitation.
-
Monitoring Treatment Efficacy
Monitoring the effectiveness of treatment in wild bird populations is challenging. The following approaches can be considered in a research setting:
-
Individual Monitoring (in temporary captivity):
-
If birds are held for the duration of treatment, monitor for clinical improvement (e.g., reduction in oral lesions, improved feeding behavior, weight gain).
-
Repeat wet mount microscopy or PCR at the end of the treatment period to confirm parasite clearance.
-
-
Population-Level Monitoring:
-
Conduct standardized surveys at feeding stations before and after a treatment intervention to record the number of birds showing clinical signs of trichomonosis (e.g., lethargy, fluffed feathers, difficulty swallowing).
-
Use mark-recapture studies to assess the survival rates of treated versus untreated individuals.
-
Mandatory Visualizations
Caption: Experimental workflow for the diagnosis, treatment, and monitoring of trichomonosis in wild finches.
Caption: Simplified proposed mechanism of action of this compound against Trichomonas gallinae.
Limitations and Future Research
The application of this compound in wild finch populations is hampered by a lack of species-specific research. Key areas requiring further investigation include:
-
Pharmacokinetics: There is no available data on the pharmacokinetic properties of this compound in finches or other passerines.[3] Studies to determine the absorption, distribution, metabolism, and excretion of the drug in these species are essential for optimizing dosage regimens.
-
Efficacy and Safety: Controlled clinical trials are needed to establish the efficacy and safety of this compound in various finch species. This should include determining the optimal dose and duration of treatment to maximize parasite clearance while minimizing adverse effects.
-
Drug Formulation: Research into more practical formulations for treating wild birds, such as medicated feeds or water-soluble powders with good palatability, would be beneficial for population-level interventions.
-
Resistance Monitoring: The emergence of nitroimidazole-resistant strains of T. gallinae in pigeons is a concern.[1] Surveillance for resistance in isolates from wild finch populations is warranted.
Conclusion
This compound is a potentially valuable tool for the management of trichomonosis in wild finch populations, particularly in a research or rehabilitation setting. However, its application is limited by a lack of species-specific data. The protocols and information provided here serve as a guide based on the current state of knowledge. Researchers and drug development professionals are encouraged to address the identified knowledge gaps to develop more effective and evidence-based treatment strategies for combating this important avian disease.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Carnidazole Resistance in Trichomonas
Welcome to the technical support center for researchers investigating acquired resistance to Carnidazole in Trichomonas strains. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent Minimum Lethal Concentration (MLC) values for this compound against our Trichomonas isolates. What could be the cause?
A1: Inconsistent MLC values can arise from several factors. A primary consideration is the distinction between aerobic and anaerobic resistance. Resistance to 5-nitroimidazoles, including this compound, can be oxygen-dependent.
-
Aerobic Resistance: This is the most common form of resistance observed in clinical isolates. It is often characterized by increased intracellular oxygen concentrations due to deficient oxygen scavenging, which hinders the activation of the prodrug.[1] If you are performing your assays under aerobic conditions, you may be observing this type of resistance.
-
Anaerobic Resistance: This form is less common clinically but can be induced in the laboratory. It is characterized by altered energy metabolism, specifically the reduced expression of enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin, which are crucial for drug activation.[1][2]
Ensure your experimental conditions (aerobic vs. anaerobic) are strictly controlled and consistent across all assays.
Q2: Our Trichomonas strain shows high resistance to metronidazole. Will it also be resistant to this compound?
A2: Yes, cross-resistance among 5-nitroimidazole drugs, including metronidazole, tinidazole, and this compound, is a well-documented phenomenon.[1][2] These drugs share a common mechanism of activation within the parasite. Therefore, a strain that has developed resistance to metronidazole is highly likely to exhibit resistance to this compound as well.
Q3: We have identified mutations in the nitroreductase genes (ntr4Tv and ntr6Tv) of our resistant strain. What is the significance of this finding?
A3: Single nucleotide polymorphisms (SNPs) in nitroreductase genes, such as ntr4Tv and ntr6Tv, have been associated with metronidazole resistance in T. vaginalis.[3][4] These enzymes are thought to be involved in the reductive activation of 5-nitroimidazole drugs. A mutation, especially one that leads to a truncated or non-functional protein (e.g., a premature stop codon), can impair this activation process, leading to drug resistance.[3] Identifying such mutations is a strong indicator of a genetic basis for the observed resistance.
Q4: Despite high in vitro MLC values, there are reports of successful treatment with higher doses of 5-nitroimidazoles. How is this possible?
A4: Resistance to 5-nitroimidazoles in T. vaginalis is often relative, not absolute.[1][5] This means that infections caused by strains considered resistant at standard doses may sometimes be cleared by increasing the dosage and/or duration of treatment.[6] This clinical observation highlights that in vitro resistance assays, while informative, may not always perfectly predict clinical outcomes. The phenomenon may be more accurately described as drug tolerance in some cases.[6]
Troubleshooting Guides
Guide 1: Unexpectedly High or Variable MLC/MIC Values
| Potential Cause | Troubleshooting Steps |
| Oxygen Tension Variability | Standardize incubation conditions. For anaerobic susceptibility testing, use anaerobic jars or chambers with gas-generating systems. For aerobic testing, ensure consistent atmospheric conditions. |
| Inoculum Size Variation | Precisely quantify the number of trichomonads per well. Inconsistent inoculum sizes can lead to variable drug efficacy. |
| Culture Medium Inconsistencies | Use a consistent batch of culture medium. Variations in components like iron can influence drug susceptibility. |
| Contamination | Regularly check cultures for bacterial or fungal contamination, which can affect parasite health and drug metabolism. Co-infection with Mycoplasma hominis has also been associated with resistance.[1] |
Guide 2: Discrepancy Between Genotypic and Phenotypic Resistance
| Potential Cause | Troubleshooting Steps |
| Novel Resistance Mechanism | If known resistance genes (e.g., ntr4Tv, ntr6Tv, PFOR) are unaltered, consider transcriptomic (RNA-seq) or proteomic analyses to identify differentially expressed genes in resistant versus sensitive strains.[2][7] |
| Epigenetic Modifications | Investigate potential epigenetic regulation of resistance-associated genes. |
| Post-Translational Modifications | Assess if key enzymes in the drug activation pathway are subject to post-translational modifications that affect their activity. |
Quantitative Data Summary
The following table summarizes the levels of resistance to metronidazole, which can be used as a proxy for this compound due to cross-resistance.
| Resistance Level | Minimal Lethal Concentration (MLC) |
| Sensitive | ≤ 25 µg/mL |
| Low-Level | 50 µg/mL |
| Moderate-Level | 100–200 µg/mL |
| High-Level | ≥ 400 µg/mL |
| Data adapted from metronidazole resistance classifications in T. vaginalis.[1][6] |
Experimental Protocols
Protocol 1: Determination of Minimal Lethal Concentration (MLC)
This protocol is for determining the MLC of this compound against Trichomonas strains under aerobic or anaerobic conditions.
Materials:
-
Trichomonas culture in logarithmic growth phase
-
Completed TYM (Trypticase-Yeast Extract-Maltose) medium
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
96-well microtiter plates
-
Inverted microscope
-
Incubator (37°C)
-
Anaerobic chamber or gas-generating system (for anaerobic testing)
Procedure:
-
Prepare serial dilutions of this compound in TYM medium in a 96-well plate. Final concentrations should typically range from 0.2 to 400 µg/mL. Include a drug-free control well.
-
Adjust the concentration of the Trichomonas culture to 1 x 105 organisms/mL in fresh TYM medium.
-
Inoculate each well with 100 µL of the parasite suspension, resulting in a final volume of 200 µL and a starting concentration of 5 x 104 organisms/mL.
-
Incubate the plates at 37°C for 48 hours. For anaerobic testing, place the plates in an anaerobic chamber immediately after inoculation.
-
After incubation, examine each well using an inverted microscope at 100x magnification.
-
The MLC is defined as the lowest concentration of this compound at which no motile parasites are observed.[2]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound activation and resistance pathways in Trichomonas.
Caption: Experimental workflow for MLC determination.
References
- 1. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Trichomonas vaginalis Metronidazole Resistance Is Associated with Single Nucleotide Polymorphisms in the Nitroreductase Genes ntr4Tv and ntr6Tv - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. contemporaryobgyn.net [contemporaryobgyn.net]
- 7. Genetic Indicators of Drug Resistance in the Highly Repetitive Genome of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
Documented adverse effects of Carnidazole in avian species
This technical support center provides essential information regarding the documented adverse effects of Carnidazole in avian species. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in avian species?
A1: this compound is a nitroimidazole-based antiprotozoal drug. It is primarily used for the treatment of trichomoniasis (canker) in pigeons and other avian species.[1][2]
Q2: What are the known adverse effects of this compound in pigeons?
A2: this compound is generally considered to have a wide safety margin in pigeons.[2] At the therapeutic dose, no adverse reactions are typically observed.[3] However, at very high doses (e.g., 32 times the recommended therapeutic dose), vomiting may occur in some pigeons 3 to 6 hours after administration.[3] There is also a report of liquid stools when administered to pigeons on an empty stomach.
Q3: Are there documented adverse effects of this compound in other avian species?
A3: Information on adverse effects in species other than pigeons is limited. Treatment of debilitated house finches with this compound has been associated with mortality.[1][4] Therefore, caution is advised when using this drug in smaller or weakened birds.
Q4: Is neurotoxicity a concern with this compound use in birds?
A4: While specific studies on this compound-induced neurotoxicity in birds are scarce, it is a known class effect for nitroimidazoles. Overdoses of related drugs, such as Ronidazole and Metronidazole, have been reported to cause neurological signs in birds, including ataxia and tremors.[5] In finches, Ronidazole overdose led to focal necrosis of the cerebellar nucleus.[5] Therefore, the potential for neurotoxicity with high doses of this compound should be considered.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Vomiting after administration | High dosage of this compound. | - Confirm the correct dosage based on the bird's weight. - Ensure the bird is not being overdosed. - Administer the tablet with a small amount of food. |
| Liquid stools | Administration on an empty stomach. | - Administer this compound with or after feeding. |
| Neurological signs (e.g., ataxia, tremors, disorientation) | Potential nitroimidazole-induced neurotoxicity (especially with high doses). | - Immediately discontinue this compound treatment. - Provide supportive care (e.g., hydration, quiet environment). - Consult with a veterinarian. - Consider differential diagnoses for neurological signs. |
| Mortality in small or debilitated birds | Increased susceptibility to adverse effects. | - Use this compound with extreme caution in small, young, or debilitated birds. - Consider alternative treatments if the bird's health is compromised. - Ensure accurate dosing to avoid any potential for overdose. |
Quantitative Data on Adverse Effects
| Drug | Species | Dosage | Adverse Effect | Incidence/Severity |
| This compound | Pigeon | >32x therapeutic dose | Vomiting | Observed in a few pigeons 3-6 hours post-dosing[3] |
| Ronidazole | Society Finch | Overdose (exact dose not specified) | Neurological signs, focal necrosis of the cerebellar nucleus | Observed on the third day of treatment, leading to death/euthanasia[5] |
| Metronidazole | Dove | Overdose (exact dose not specified) | Reversible neurological signs | Symptoms reversed after discontinuing the medication. |
| This compound | House Finch | 20 mg/kg/day for 5 days | Mortality | Occurred in debilitated birds[1][4] |
Experimental Protocols
A specific, detailed experimental protocol for an acute oral toxicity study of this compound in an avian species was not found in the reviewed literature. However, a generalized protocol can be outlined based on established guidelines for avian acute oral toxicity testing, such as those from the OECD.
Objective: To determine the acute oral toxicity (and estimate the LD50) of this compound in a representative avian species (e.g., Japanese quail or Northern bobwhite).
Methodology:
-
Animal Model: A suitable number of healthy, young adult birds of a single species, acclimatized to laboratory conditions.
-
Housing: Birds should be housed individually in cages that allow for daily observation.
-
Diet: A standard, balanced avian diet should be provided ad libitum, with water freely available.
-
Dose Preparation: this compound should be dissolved or suspended in a suitable vehicle (e.g., corn oil, water).
-
Dose Administration:
-
A range of doses, including a vehicle control, should be administered orally via gavage to different groups of birds.
-
The volume administered should be appropriate for the size of the bird.
-
-
Observation Period: Birds should be observed for a period of at least 14 days post-dosing.
-
Data Collection:
-
Mortality should be recorded at least twice daily.
-
Clinical signs of toxicity (e.g., changes in behavior, posture, respiration, presence of tremors, convulsions) should be recorded systematically at specified intervals.
-
Body weight should be measured at the beginning and end of the study.
-
At the end of the observation period, all surviving birds should be euthanized and subjected to a gross necropsy. Tissues from birds that die during the study and from a subset of survivors should be collected for histopathological examination.
-
-
Endpoint: The primary endpoint is the determination of the LD50 value with 95% confidence intervals.
Signaling Pathways and Mechanisms of Toxicity
The exact signaling pathways for this compound-induced toxicity in avian species have not been fully elucidated. However, based on studies of other nitroimidazoles in mammalian models, the following mechanisms are proposed to contribute to neurotoxicity.
Proposed Mechanism of Nitroimidazole-Induced Neurotoxicity
References
Technical Support Center: Optimizing Carnidazole Treatment Protocols for Different Bird Species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Carnidazole for the treatment of avian diseases, primarily trichomoniasis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in avian medicine?
This compound is an antiprotozoal drug belonging to the nitroimidazole class.[1] Its primary application in avian medicine is the treatment of trichomoniasis, a parasitic disease caused by Trichomonas gallinae.[2][3] This disease, commonly known as "canker" in pigeons and "frounce" in raptors, can cause caseous, cheese-like lesions in the upper digestive tract, leading to difficulty swallowing, respiratory distress, and mortality, particularly in young birds.[3][4][5]
Q2: For which bird species is this compound treatment indicated?
This compound is most extensively used and studied in pigeons (Columba livia).[6][7] However, its use has been reported in other species, including:
-
Raptors (Birds of Prey): For the treatment of frounce.
-
Game birds: Where it is noted for its rapid action.
-
Budgerigars, canaries, and finches: For trichomoniasis.[6]
-
Chickens and Turkeys: While susceptible to trichomoniasis, the use of nitroimidazoles like this compound may be restricted in food-producing animals in some regions.[8]
Q3: What are the available formulations of this compound?
This compound is most commonly available as 10 mg tablets for oral administration, under brand names such as Spartrix®, Carnix Tabs®, and Pantrix®.[1][7][9]
Troubleshooting Guide
Problem 1: Treatment failure or relapse after this compound administration.
-
Possible Cause: Drug Resistance.
-
Explanation: Resistance of Trichomonas gallinae to nitroimidazole drugs, including this compound, has been reported.[6][10]
-
Troubleshooting Steps:
-
Confirm the diagnosis of trichomoniasis through microscopic examination or culture.
-
If resistance is suspected, perform an in vitro drug susceptibility test.
-
Consider increasing the dosage or duration of treatment under veterinary supervision, as some studies suggest higher doses can overcome resistance.
-
Switch to an alternative antiprotozoal agent from a different class, if available and appropriate for the species.
-
-
-
Possible Cause: Inadequate Dosage or Treatment Duration.
-
Explanation: Underdosing or a treatment course that is too short may not completely eliminate the parasites, leading to a relapse.
-
Troubleshooting Steps:
-
Review the dosing regimen and ensure it is appropriate for the species and body weight of the bird.
-
Ensure the bird is receiving the full dose; for in-water medication, monitor water intake to ensure adequate drug consumption.
-
For flock treatments, be aware that social hierarchy can affect individual water and feed intake.[6]
-
-
-
Possible Cause: Re-infection.
-
Explanation: Birds can be easily re-infected from a contaminated environment (e.g., water sources, feeders) or through contact with infected birds.
-
Troubleshooting Steps:
-
Implement strict hygiene and biosecurity measures, including regular cleaning and disinfection of enclosures, feeders, and waterers.
-
Quarantine and test new birds before introducing them to the flock.
-
Treat all birds in a flock simultaneously to prevent carrier birds from perpetuating the infection.
-
-
Problem 2: Adverse effects observed during this compound treatment.
-
Possible Cause: Overdose.
-
Explanation: While this compound has a high therapeutic index, overdosing can occur, especially in smaller birds or with incorrect dosage calculations.[11] Signs of overdose can include neurological symptoms.
-
Troubleshooting Steps:
-
Immediately discontinue treatment.
-
Provide supportive care, such as warmth and hydration.
-
In cases of severe neurological signs, consult a veterinarian.
-
-
-
Possible Cause: Administration on an empty stomach.
-
Explanation: Administering this compound to birds with an empty crop may increase the likelihood of gastrointestinal upset, such as loose droppings.
-
Troubleshooting Steps:
-
Administer the medication after the bird has eaten.
-
-
-
Possible Cause: Individual sensitivity.
-
Explanation: As with any medication, some individual birds may have a hypersensitivity to this compound.
-
Troubleshooting Steps:
-
Discontinue treatment and provide supportive care.
-
Consider an alternative antiprotozoal medication.
-
-
Problem 3: Difficulty in administering this compound tablets to small or fractious birds.
-
Possible Cause: Tablet size and bird's temperament.
-
Troubleshooting Steps:
-
Crushing the tablet: The tablet can be crushed into a fine powder.
-
Suspension: The powder can be suspended in a small amount of a palatable liquid (e.g., fruit juice, corn syrup) and administered directly into the beak using a syringe. Ensure the suspension is well-mixed immediately before administration to ensure accurate dosing.
-
In-water medication: While less precise for individual dosing, dissolving the crushed tablet in drinking water can be an option for flock treatment. The palatability of the medicated water should be monitored, as poor taste can lead to reduced water intake and underdosing.
-
-
Data Presentation
Table 1: Recommended Dosages of this compound for Different Bird Species
| Bird Species | Dosage | Administration Route | Treatment Duration | Reference(s) |
| Pigeons (adult) | 10 mg per bird or 20 mg/kg body weight | Oral (tablet) | Single dose | [12] |
| Pigeons (young, weaned) | 5 mg per bird (½ tablet) | Oral (tablet) | Single dose | [12] |
| Game birds | 20-30 mg/kg body weight | Oral | 1-2 days | |
| House Finches | 20 mg/kg body weight per day | Oral | 5 days | [6] |
| Budgerigars | 20-30 mg/kg body weight | Oral | 1-2 days | |
| Raptors | 10 mg per 300g of body weight | Oral (tablet) | Single dose |
Table 2: Comparison of Efficacy of this compound and Metronidazole against Trichomonas gallinae in Pigeons
| Drug | Dosage | Efficacy | Reference(s) |
| This compound | 10 mg/kg | 87.5% | [6] |
| Metronidazole | 10 mg/kg | 100% | [6] |
Experimental Protocols
Protocol 1: Diagnosis of Trichomonas gallinae Infection
-
Sample Collection:
-
Gently restrain the bird.
-
Using a sterile cotton swab, collect a sample from the oral cavity, pharynx, and crop. For deceased birds, samples can be taken from any visible lesions.
-
-
Wet Mount Microscopy:
-
Immediately place the swab in a tube containing a small amount of sterile saline.
-
Agitate the swab to release the organisms into the saline.
-
Place a drop of the saline suspension onto a clean microscope slide and cover with a coverslip.
-
Examine the slide under a light microscope at 100x and 400x magnification.
-
Trichomonas gallinae are identified as motile, pear-shaped organisms with visible flagella.
-
-
In Vitro Culture:
-
Inoculate a suitable culture medium (e.g., Diamond's medium, TYM medium) with the swab sample.
-
Incubate the culture at 37°C.
-
Examine the culture daily for the presence of motile trichomonads.
-
-
Molecular Detection (PCR):
-
Extract DNA from the collected sample.
-
Perform a Polymerase Chain Reaction (PCR) using primers specific for Trichomonas gallinae.
-
Protocol 2: In Vitro Drug Susceptibility Testing of Trichomonas gallinae
-
Isolate Culture:
-
Culture the Trichomonas gallinae isolate from the infected bird as described in Protocol 1.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and other tested nitroimidazoles in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Prepare serial dilutions of the drugs in the culture medium.
-
-
Susceptibility Assay:
-
In a 96-well microtiter plate, add a standardized number of T. gallinae trophozoites to each well.
-
Add the different drug concentrations to the wells.
-
Include positive (no drug) and negative (no parasites) controls.
-
Incubate the plate at 37°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC) / Minimum Lethal Concentration (MLC):
-
Examine the wells microscopically to determine the lowest concentration of the drug that inhibits the growth (MIC) or kills (MLC) the parasites.
-
Protocol 3: General Efficacy Trial Design
-
Animal Selection and Acclimatization:
-
Select birds of the same species, age, and sex.
-
House the birds individually or in small groups in a controlled environment.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
-
-
Infection (if applicable):
-
For studies involving experimental infection, use a well-characterized strain of Trichomonas gallinae.
-
Administer a standardized dose of trophozoites orally to each bird.
-
-
Treatment Groups:
-
Divide the birds into treatment groups, including:
-
A negative control group (uninfected, untreated).
-
A positive control group (infected, untreated).
-
One or more this compound treatment groups with varying dosages.
-
A comparative drug group (e.g., Metronidazole).
-
-
-
Drug Administration:
-
Administer the drugs according to the predetermined dosages and routes.
-
-
Monitoring and Data Collection:
-
Clinical Signs: Observe the birds daily and record clinical signs such as lethargy, ruffled feathers, difficulty swallowing, and the presence of oral lesions. A clinical scoring system can be developed to quantify the severity of the disease.
-
Parasitological Examination: At regular intervals and at the end of the study, collect samples for microscopic examination, culture, or PCR to determine the presence and load of T. gallinae.
-
Body Weight: Record the body weight of each bird at the beginning and end of the study.
-
Post-mortem Examination: At the end of the study, perform a necropsy to examine the severity of lesions in the upper digestive tract.
-
-
Data Analysis:
-
Statistically analyze the data to compare the efficacy of the different treatments.
-
Visualizations
Caption: Experimental workflow for a this compound efficacy trial in birds.
Caption: Logical workflow for troubleshooting this compound treatment failure.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. poultrydvm.com [poultrydvm.com]
- 3. avianempire.co.nz [avianempire.co.nz]
- 4. Avian Trichomonosis | Cornell Wildlife Health Lab [cwhl.vet.cornell.edu]
- 5. Trichomonosis in Birds - Exotic and Laboratory Animals - MSD Veterinary Manual [msdvetmanual.com]
- 6. Avian Oropharyngeal Trichomonosis: Treatment, Failures and Alternatives, a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Canker - The Australian Pigeon Company [auspigeonco.com.au]
- 8. avianempire.co.nz [avianempire.co.nz]
- 9. birdpalproducts.com [birdpalproducts.com]
- 10. mdpi.com [mdpi.com]
- 11. harrisonsbirdfoods.com [harrisonsbirdfoods.com]
- 12. vmd.defra.gov.uk [vmd.defra.gov.uk]
Technical Support Center: Carnidazole Administration in Pigeons
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Carnidazole in pigeons. The information is designed to address specific issues that may be encountered during experimental protocols.
Troubleshooting Guide & FAQs
Q1: What is the recommended therapeutic dose of this compound for pigeons?
The standard therapeutic dose of this compound for an adult pigeon is a single 10 mg tablet.[1][2] The dosage can also be calculated based on body weight, at 20 mg/kg.[3] For young, weaned pigeons, half a tablet (5 mg) is recommended.[3]
Q2: What are the signs of a this compound overdose in pigeons?
This compound has a very wide safety margin in pigeons.[1][4] Research has shown that even at 32 times the recommended therapeutic dose, no significant symptoms of overdose were observed.[3][4] At these extremely high dosages, vomiting may occur in some pigeons 3 to 6 hours after administration.[3] Unlike other nitroimidazoles which can cause neurological signs in overdose, such symptoms are not typically associated with this compound in pigeons.[5][6]
Q3: I suspect a pigeon has received a higher than intended dose of this compound. What should I do?
Given the high safety margin of this compound, it is unlikely that a minor dosing error will cause adverse effects. The primary recommended action is observation. If the pigeon appears normal, no immediate intervention is likely necessary. If vomiting occurs, ensure the bird has access to fresh water to prevent dehydration. If you observe any unusual or severe signs, such as persistent vomiting, lethargy, or loss of balance, it is crucial to initiate supportive care and consult with a veterinarian.
Q4: Are there any known antidotes for this compound overdose?
There are no specific antidotes for this compound overdose.[3] Management of a suspected severe overdose focuses on supportive care to mitigate any clinical signs and aid the bird's natural processes of drug metabolism and elimination.
Q5: Can this compound be administered with other medications?
There are no known adverse interactions between this compound and other medicinal products commonly used in pigeons.[3]
Q6: What should I do if a pigeon vomits after this compound administration?
Vomiting is a potential, though uncommon, sign of a very high overdose.[3] If a pigeon vomits within a few hours of receiving the tablet, it is possible the full dose was not absorbed. Observe the bird for any other signs of distress. Provide fresh water and ensure the environment is calm and stress-free. Do not re-administer the medication without consulting a veterinarian or your institution's animal care committee.
Data Presentation
Table 1: this compound Dosage and Overdose Data in Pigeons
| Parameter | Value | Source(s) |
| Standard Therapeutic Dose (Adult) | 10 mg tablet | [1][2] |
| Weight-Based Therapeutic Dose | 20 mg/kg | [3] |
| Standard Therapeutic Dose (Young) | 5 mg (½ tablet) | [3] |
| Observed Overdose Tolerance | Up to 32 times the therapeutic dose | [3][4] |
| Primary Sign of High Overdose | Vomiting (3-6 hours post-administration) | [3] |
Experimental Protocols
In the unlikely event of a severe this compound overdose or if a pigeon shows signs of distress after administration, the following supportive care protocols, adapted from general avian toxicology management, should be implemented.
Protocol 1: Supportive Care for a Pigeon with Suspected Drug Overdose
Objective: To stabilize the pigeon and support its physiological functions while it metabolizes and eliminates the drug.
Materials:
-
Heating pad or lamp
-
Quiet, dark enclosure (e.g., hospital cage or brooder)
-
Isotonic fluids (e.g., Lactated Ringer's Solution), warmed
-
Syringes and gavage tubes
-
Nutritionally complete, easily digestible formula
Methodology:
-
Provide a Thermoneutral Environment: Immediately move the pigeon to a quiet, warm, and dark enclosure to minimize stress.[7][8][9] Maintain the ambient temperature between 85-90°F (29-32°C).[10] Use a heating pad under part of the enclosure or a heat lamp above, ensuring the pigeon can move away from the heat source to prevent overheating.[10]
-
Fluid Therapy: Dehydration is a risk, especially if vomiting has occurred. Administer warmed isotonic fluids to maintain hydration.[2][3] The daily maintenance fluid requirement for pigeons is approximately 50 ml/kg.[5] Fluids can be given subcutaneously in the inguinal or axillary regions, or orally if the bird is alert and able to swallow normally.[1][3]
-
Nutritional Support: If the pigeon is not eating, provide nutritional support with an easily digestible formula via gavage feeding.[11][12] This is critical as birds have a high metabolic rate and can deteriorate quickly without adequate energy intake.[10]
-
Monitoring: Continuously monitor the pigeon's behavior, posture, droppings, and respiratory rate.[7] A return to normal activity and feeding is a positive sign of recovery.
Protocol 2: Gastrointestinal Decontamination (Use with Caution)
Objective: To reduce the absorption of a recently ingested overdose of this compound. This is generally not necessary due to the high safety margin and should only be considered in cases of massive, witnessed overdose.
Materials:
-
Activated charcoal slurry
-
Gavage tube and syringe
-
Warm saline solution
Methodology:
-
Activated Charcoal Administration: If the overdose was ingested within 1-2 hours, administration of activated charcoal may be considered to absorb the compound in the gastrointestinal tract.[13][14][15] The general avian dose is 1-3 g/kg body weight.[15] Administer the activated charcoal slurry carefully via a gavage tube directly into the crop to prevent aspiration.
-
Crop Lavage (Veterinary Procedure): Crop lavage (flushing the crop with warm saline) is another potential decontamination method but carries a high risk of aspiration in birds and should only be performed by experienced personnel, typically a veterinarian, with the bird under anesthesia and intubated.[13][14][15]
Note: Emetics (agents that induce vomiting) are not effective and are considered unsafe in birds.[13][14]
Visualizations
Caption: Workflow for managing a suspected this compound overdose in pigeons.
Caption: Decision-making process for providing supportive care to pigeons.
References
- 1. harrisonsbirdfoods.com [harrisonsbirdfoods.com]
- 2. lafeber.com [lafeber.com]
- 3. dvm360.com [dvm360.com]
- 4. Intralipid Emulsion Therapy for the Treatment of Suspected Toxicity in 2 Avian Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.prod.vetlearn.com.s3.amazonaws.com [assets.prod.vetlearn.com.s3.amazonaws.com]
- 6. awrc.org.au [awrc.org.au]
- 7. Emergency and Critical Care of Avian Patients - WSAVA2013 - VIN [vin.com]
- 8. harrisonsbirdfoods.com [harrisonsbirdfoods.com]
- 9. Table: Supportive Care of Sick Birds-MSD Veterinary Manual [msdvetmanual.com]
- 10. avianwelfare.org [avianwelfare.org]
- 11. Toxicoses of Pet Birds - Exotic and Laboratory Animals - MSD Veterinary Manual [msdvetmanual.com]
- 12. Diagnosing and Treating Heavy Metal Toxicosis in Birds • MSPCA-Angell [mspca.org]
- 13. aspcapro.org [aspcapro.org]
- 14. researchgate.net [researchgate.net]
- 15. Avian toxicoses: a review - PMC [pmc.ncbi.nlm.nih.gov]
Factors affecting the bioavailability and efficacy of Carnidazole
Welcome to the technical support center for Carnidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the factors affecting the bioavailability and efficacy of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antiprotozoal drug belonging to the 5-nitroimidazole class.[1][2] It is primarily used in veterinary medicine to treat trichomoniasis (canker), particularly in pigeons.[2][3] The mechanism of action of nitroimidazoles like this compound is believed to involve the interaction with the parasite's DNA, which disrupts its ability to serve as a template for protein synthesis, ultimately leading to cell death.[1]
Q2: What are the general factors that can influence the bioavailability of orally administered this compound?
-
Physicochemical Properties: The solubility, permeability, and formulation of the this compound tablet are critical.[4][5] For instance, the use of excipients like lactose monohydrate and microcrystalline cellulose can affect tablet dissolution and drug release.[1]
-
Physiological Conditions of the Animal: Factors such as the animal's age, health status, and gastrointestinal pH can impact drug absorption.[6]
-
Presence of Food: The presence of food in the gastrointestinal tract can alter the absorption of drugs. For some nitroimidazoles, administration on an empty stomach has been linked to side effects like vomiting, which could affect the amount of drug absorbed.[7]
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver, where it may be metabolized before reaching systemic circulation, potentially reducing its bioavailability.[4][6]
Q3: What are the known factors affecting the efficacy of this compound?
Several factors can impact the clinical efficacy of this compound:
-
Drug Resistance: The emergence of resistant strains of parasites like Trichomonas gallinae is a significant factor.[8][9][10] Resistance can lead to treatment failure even with appropriate dosing.
-
Dosage and Administration: The administered dose and the route of administration are crucial.[1] For pigeons, a common dose is 20 mg/kg of body mass administered orally.[1] Incorrect dosing can lead to reduced efficacy or the development of resistance.
-
Treatment Protocol: The timing and duration of treatment are important. For instance, treating all birds in a loft simultaneously is recommended to prevent reinfection from untreated individuals.[1]
-
Severity of Infection: In severely affected young birds, treatment may be less successful, and mortality can still occur despite appropriate therapy.[8]
-
Host Factors: The overall health and immune status of the animal can influence the outcome of the treatment.
Troubleshooting Guide
Problem: Treatment with this compound is failing, and the infection persists.
| Possible Cause | Troubleshooting Steps |
| Drug Resistance | 1. Confirm the diagnosis and the identity of the pathogen. 2. Consider in vitro susceptibility testing of the parasite isolate against this compound and other nitroimidazoles to determine the Minimum Inhibitory Concentration (MIC) or Minimal Lethal Concentration (MLC). 3. If resistance is confirmed, consider alternative antiprotozoal agents or an increased dosage of a different nitroimidazole like ronidazole, as some studies have shown success with higher doses against resistant strains.[9] |
| Inadequate Dosing | 1. Verify the weight of the animal to ensure the correct dose was administered (e.g., 20 mg/kg for pigeons).[1] 2. Ensure the entire dose was consumed by the animal. Vomiting after administration can lead to underdosing.[1] |
| Re-infection | 1. Ensure all animals in the same environment are treated simultaneously to eliminate the parasite reservoir.[1] 2. Disinfect drinking troughs and other potential sources of contamination.[1] |
| Incorrect Diagnosis | 1. Re-evaluate the clinical signs and perform appropriate diagnostic tests to confirm the presence of a this compound-susceptible pathogen. |
| Poor Bioavailability | 1. While difficult to assess directly without pharmacokinetic data, consider factors that might impair absorption. Ensure the animal is not suffering from gastrointestinal issues that could affect drug uptake. Administering the tablet directly into the mouth is the recommended method.[1] |
Quantitative Data
Table 1: Efficacy of this compound against Trichomonas gallinae in Pigeons
| Study Reference | Dosage | Efficacy | Notes |
| Aydın et al. (2000)[11] | 10 mg/kg (single dose) | 87.5% cure rate | Compared to 100% efficacy for metronidazole at the same dose.[8] |
| Munoz et al. | Not specified | 19% efficacy | This was observed in a flock with a history of frequent treatments and suspected drug resistance.[8] |
Table 2: In Vitro Resistance of Trichomonas gallinae to Nitroimidazoles (MLC Values in μg/mL)
| Isolate Source | Metronidazole | Dimetridazole | Ronidazole | This compound | Tinidazole | Reference |
| Wild Pigeon (n=15) | 0.98–125 | 0.98–500 | 1.95–250 | -- | 0.98–62.5 | [8] |
| Racing Pigeon (n=16) | 1.95–500 | 1.95–500 | 3.9–500 | -- | 1.95–250 | [8] |
Note: A threshold of 15.6 μg/mL has been suggested to discriminate resistant strains for all the evaluated drugs.[8] "--" indicates data not provided in the source.
Experimental Protocols
Methodology for In Vitro Efficacy (Susceptibility) Testing
This is a generalized protocol for determining the Minimum Lethal Concentration (MLC) of this compound against Trichomonas isolates.
-
Isolate Culture:
-
Collect Trichomonas isolates from infected animals.
-
Culture the trophozoites in a suitable medium (e.g., TYM medium) under anaerobic conditions at 37°C.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial dilutions of the stock solution to achieve a range of final concentrations to be tested.
-
-
Susceptibility Assay:
-
In a 96-well microtiter plate, add a standardized number of trophozoites to each well containing the culture medium.
-
Add the different concentrations of this compound to the wells. Include a control group with no drug and a solvent control.
-
Incubate the plate under anaerobic conditions at 37°C for 48 hours.
-
-
MLC Determination:
-
After incubation, examine each well using an inverted microscope.
-
The MLC is defined as the lowest drug concentration at which no motile trophozoites are observed.[12]
-
Visualizations
Caption: Workflow for in vitro efficacy testing of this compound.
Caption: Factors influencing the efficacy of this compound.
Caption: Proposed mechanism of action for this compound.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pillintrip.com [pillintrip.com]
- 4. omicsonline.org [omicsonline.org]
- 5. [Bioavailability and factors influencing its rate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are 4 factors that affect bioavailability? [synapse.patsnap.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Avian Oropharyngeal Trichomonosis: Treatment, Failures and Alternatives, a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro nitroimidazole resistance of Trichomonas gallinae and successful therapy with an increased dosage of ronidazole in racing pigeons (Columba livia domestica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of this compound (Spatrix®) and metronidazole (Flagyl®) against Trichomonas gallinae in naturally infected pigeons. | Semantic Scholar [semanticscholar.org]
- 12. Frontiers | Drug resistance patterns and genotype associations of Trichomonas gallinae in meat pigeons (Columba livia): insights from Guangdong Province, China [frontiersin.org]
Technical Support Center: Overcoming Drug Resistance in Trichomonas gallinae
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments aimed at overcoming drug resistance in Trichomonas gallinae.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of nitroimidazole resistance in Trichomonas gallinae?
A1: While the precise mechanisms in T. gallinae are not as extensively studied as in the closely related Trichomonas vaginalis, the primary resistance mechanisms are believed to be similar. These involve impaired drug activation within the parasite's hydrogenosome. Metronidazole, a 5-nitroimidazole drug, is a prodrug that requires activation through reduction of its nitro group to form cytotoxic radicals.[1][2] In resistant strains, this activation process is compromised.
Two main types of resistance have been described in T. vaginalis and are likely relevant to T. gallinae:
-
Aerobic Resistance: This is the most common form of clinical resistance. It is thought to result from increased intracellular oxygen levels, which leads to the re-oxidation of the metronidazole radical, preventing it from reaching toxic concentrations.[3] This mechanism is associated with deficient oxygen scavenging within the trichomonad.[3]
-
Anaerobic Resistance: This type of resistance is characterized by the downregulation or loss of key enzymes in the hydrogenosome that are responsible for metronidazole activation.[2][4] These enzymes include pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin.[2] Some studies in T. vaginalis also point to the involvement of the malate-dependent pathway in drug activation, which can also be altered in resistant strains.[1][5][6]
Q2: What are some promising alternative compounds to nitroimidazoles for treating resistant T. gallinae?
A2: Research has identified several natural compounds and essential oils with significant in vitro activity against T. gallinae. These offer potential avenues for the development of new therapeutics. Some of the most promising candidates include components from the Lamiaceae (mint) and Asteraceae (daisy) plant families.[4]
Key compounds include:
-
Thymol and Carvacrol: Found in thyme and oregano essential oils.
-
Linalool: A component of lavender and other floral essential oils.
-
Eugenol: The primary component of clove oil.
-
Artemisinin and its derivatives: From the sweet wormwood plant (Artemisia annua).
-
Garlic extracts (Allicin): Known for its broad antimicrobial properties.
For a detailed comparison of the in vitro efficacy of these and other compounds, please refer to the data tables below.
Q3: My Trichomonas gallinae culture is not growing well. What are some common causes and solutions?
A3: Poor growth of T. gallinae in vitro can be attributed to several factors. Here are some common issues and their potential solutions:
-
Contamination: Bacterial or fungal contamination can inhibit trichomonad growth.
-
Solution: Ensure aseptic techniques are strictly followed. Use antibiotics and antifungals (e.g., penicillin-streptomycin, amphotericin B) in the culture medium. Regularly check for turbidity and changes in medium color. If contamination is suspected, discard the culture and start a new one from a frozen stock.
-
-
Inappropriate Culture Medium: T. gallinae requires a rich medium for optimal growth.
-
Suboptimal Temperature: T. gallinae is sensitive to temperature fluctuations.
-
Low Initial Inoculum: A very low starting concentration of trophozoites may lead to a lag in growth or culture failure.
-
Loss of Viability: Trophozoites can lose viability if not subcultured regularly.
-
Solution: Passage the cultures every 48-72 hours, depending on the growth rate, to ensure a continuous supply of nutrients and to prevent the accumulation of toxic byproducts.
-
Q4: I am seeing inconsistent results in my in vitro drug susceptibility assays. What could be the reason?
A4: Inconsistent results in drug susceptibility assays can be frustrating. Here are some potential sources of variability and how to address them:
-
Variable Trophozoite Numbers: Inaccurate counting of trophozoites for the initial inoculum will lead to variability in the final readout.
-
Solution: Use a hemocytometer for accurate cell counting and ensure a homogenous cell suspension before aliquoting into assay plates.
-
-
Drug Solubility and Stability: The test compound may not be fully dissolved or may degrade over the course of the experiment.
-
Solution: Ensure the compound is fully dissolved in an appropriate solvent (e.g., DMSO) before diluting in the culture medium. Prepare fresh drug solutions for each experiment. Include a solvent control to account for any effects of the solvent on parasite viability.
-
-
Edge Effects in Microplates: Wells on the periphery of a 96-well plate can be prone to evaporation, leading to changes in drug concentration and affecting cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile medium or water to maintain humidity.
-
-
Incubation Time: The duration of drug exposure can significantly impact the results.
-
Solution: Standardize the incubation time for all experiments (e.g., 24 or 48 hours).[2]
-
-
Assay Method Sensitivity: The chosen method for assessing viability (e.g., MTT assay, direct counting) may have inherent limitations.
Troubleshooting Guides
Troubleshooting Trichomonas gallinae Culture Problems
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or slow growth | Low initial inoculum | Inoculate with a higher density of trophozoites (e.g., 2 x 10^5 cells/mL).[6][7] |
| Contamination (bacterial/fungal) | Use antibiotics/antifungals in the medium. Practice strict aseptic technique. | |
| Incorrect medium preparation or pH | Double-check the formulation and pH of the Diamond's medium. The optimal pH is around 6.5.[7][8] | |
| Suboptimal temperature | Ensure the incubator is maintained at a constant 37°C.[6][8] | |
| Clumping of trophozoites | High cell density | Subculture more frequently to prevent overgrowth. |
| Presence of dead cells and debris | Gently centrifuge the culture at a low speed and resuspend the pellet in fresh medium. | |
| Sudden death of culture | Contamination | Check for signs of contamination (e.g., turbidity, color change). Discard if contaminated. |
| Depletion of nutrients/accumulation of toxic metabolites | Subculture at regular intervals (every 48-72 hours). | |
| Incorrect gas mixture (if using anaerobic conditions) | Ensure the anaerobic gas generating system is functioning correctly. |
Troubleshooting In Vitro Drug Susceptibility Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inaccurate pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Uneven cell distribution | Ensure the trophozoite suspension is homogenous before aliquoting. | |
| Edge effects in the microplate | Avoid using the outer wells for experimental samples. Fill them with sterile liquid. | |
| Low signal or poor dynamic range in MTT/CCK-8 assay | Insufficient incubation time with the reagent | Optimize the incubation time (e.g., 2-4 hours for MTT). |
| Low metabolic activity of cells | Ensure cells are in the logarithmic growth phase when setting up the assay. | |
| Incorrect wavelength for reading absorbance | Use the recommended wavelength for the specific assay (e.g., ~570 nm for MTT). | |
| False positives (apparent drug effect in controls) | Solvent toxicity | Include a solvent control at the same concentration used for the test compounds. |
| Compound interferes with the assay | Test the compound in a cell-free system to check for direct reduction of the viability dye. | |
| False negatives (no drug effect at expected concentrations) | Drug instability or precipitation | Prepare fresh drug solutions. Check for precipitation in the wells. |
| Resistant strain of T. gallinae | Confirm the susceptibility of the strain to a known effective drug (e.g., metronidazole). | |
| Insufficient drug exposure time | Increase the incubation period with the drug. |
Data Presentation
In Vitro Efficacy of Nitroimidazoles against Trichomonas gallinae
| Drug | Concentration Range Tested (µg/mL) | Observation | Reference |
| Metronidazole | 0.25–512 | Effective at lower concentrations, but resistance observed. | [10] |
| Dimetridazole | 0.2–400 | Resistance reported in some isolates. | [4] |
| Ronidazole | 0.25–512 | Effective, but resistance has been documented. | [10] |
| Secnidazole | 0.2–400 | Resistance observed in some studies. | [4] |
| Tinidazole | 0.2–400 | Generally effective, but resistance is emerging. | [4] |
In Vitro Efficacy of Natural Compounds against Trichomonas gallinae
| Compound | Source | Effective Concentration (µg/mL) | Reference |
| Eugenol | Clove Oil | 10 (100% mortality in 48h) | [10] |
| Ginger Extract | Zingiber officinale | MIC: 25 | [10] |
| Lavender Extract | Lavandula angustifolia | MIC: 50 | [10] |
| Thyme Oil | Thymus vulgaris | Potent activity reported | [4] |
| Oregano Oil | Origanum vulgare | Potent activity reported | [4] |
Experimental Protocols
In Vitro Drug Susceptibility Testing of Trichomonas gallinae (Trophozoite Counting Method)
This protocol is a synthesized method based on common practices described in the literature.[6][7][10]
1. Materials:
-
Trichomonas gallinae culture in logarithmic growth phase.
-
Diamond's TYM medium supplemented with 10% heat-inactivated serum.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Solvent control (e.g., DMSO).
-
Positive control (e.g., Metronidazole).
-
96-well microtiter plates.
-
Hemocytometer.
-
Inverted microscope.
-
Incubator at 37°C.
2. Procedure:
-
Trophozoite Preparation:
-
Culture T. gallinae in Diamond's TYM medium to a density of approximately 1-2 x 10^6 cells/mL.
-
Count the trophozoites using a hemocytometer to determine the cell density.
-
Adjust the concentration of the trophozoite suspension to 2 x 10^5 cells/mL in fresh medium.
-
-
Plate Setup:
-
Add 100 µL of the adjusted trophozoite suspension to each well of a 96-well plate.
-
-
Drug Addition:
-
Prepare serial dilutions of the test compounds and controls in Diamond's TYM medium.
-
Add 100 µL of the drug dilutions to the corresponding wells. The final volume in each well will be 200 µL.
-
Include wells with trophozoites and medium only (negative control) and trophozoites with the solvent at the highest concentration used (solvent control).
-
-
Incubation:
-
Incubate the plate at 37°C for 24 or 48 hours.
-
-
Trophozoite Counting:
-
After incubation, resuspend the cells in each well by gentle pipetting.
-
Take an aliquot from each well and count the number of motile trophozoites using a hemocytometer.
-
Calculate the percentage of inhibition for each drug concentration compared to the negative control.
-
In Vitro Drug Susceptibility Testing of Trichomonas gallinae (MTT Assay)
This protocol is adapted from general MTT assay procedures and information on its use with Trichomonas species.[3][5][9][11]
1. Materials:
-
Same as for the trophozoite counting method.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
2. Procedure:
-
Plate Setup and Drug Addition:
-
Follow steps 1-3 of the trophozoite counting method.
-
-
Incubation:
-
Incubate the plate at 37°C for the desired drug exposure time (e.g., 24 or 48 hours).
-
-
MTT Addition:
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently by pipetting or shaking on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of viability for each drug concentration relative to the control wells.
-
Mandatory Visualizations
Signaling Pathway of Metronidazole Action and Resistance
Caption: Proposed pathway of metronidazole activation and resistance in Trichomonas.
Experimental Workflow for In Vitro Drug Susceptibility Testing
Caption: General workflow for in vitro drug susceptibility testing of T. gallinae.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of new drug candidates against Trichomonas gallinae using high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
- 4. Frontiers | Drug resistance patterns and genotype associations of Trichomonas gallinae in meat pigeons (Columba livia): insights from Guangdong Province, China [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Detection and molecular characterization of Trichomonas gallinae recovered from domestic pigeons in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcrar.com [ijcrar.com]
- 8. woah.org [woah.org]
- 9. Setting a colorimetric assay with MTT for assessment of trichomonicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro susceptibility testing of Trichomonas gallinae strains to proton pump inhibitors and nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
Protocol refinement for improving Carnidazole sensitivity testing accuracy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately performing Carnidazole sensitivity testing.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound sensitivity testing?
A1: this compound is a 5-nitroimidazole antimicrobial agent. Its mechanism of action involves the reduction of its nitro group by microbial nitroreductases within anaerobic or microaerophilic organisms. This reduction creates cytotoxic metabolites that damage microbial DNA and other macromolecules, leading to cell death. Sensitivity testing, therefore, assesses the concentration of this compound required to inhibit or kill the microorganism in vitro.
Q2: Which organisms are typically tested for this compound sensitivity?
A2: this compound is primarily used against anaerobic protozoa and bacteria. It is commonly tested against Trichomonas gallinae, the causative agent of avian trichomonosis.[1][2][3][4] Its activity against other protozoa like Trichomonas vaginalis and various anaerobic bacteria may also be of interest.
Q3: What are the common methods for this compound sensitivity testing?
A3: Common methods for antimicrobial susceptibility testing (AST) that can be adapted for this compound include broth microdilution, agar dilution, and disk diffusion. Broth microdilution is often preferred for determining the Minimum Inhibitory Concentration (MIC) of fastidious organisms like Trichomonas.
Q4: Why is it important to perform sensitivity testing under anaerobic or microaerophilic conditions?
A4: The activation of this compound to its cytotoxic form is a reductive process that occurs optimally in low-oxygen environments. The presence of oxygen can inhibit the enzymes responsible for this activation, leading to falsely elevated MIC values and an inaccurate assessment of susceptibility.
Q5: What are the known mechanisms of resistance to this compound?
A5: Resistance to 5-nitroimidazoles like this compound is often associated with decreased drug activation.[5][6] This can occur through the downregulation or mutation of enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) and nitroreductases.[5][6] These enzymes are crucial for reducing the nitro group of this compound to its active form. Altered expression of antioxidant defense enzymes may also contribute to resistance.[5][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No growth in control wells/plates. | 1. Inoculum viability is too low.2. Inappropriate growth medium.3. Suboptimal incubation conditions (temperature, atmosphere). | 1. Use a fresh, actively growing culture for inoculum preparation. Verify inoculum density.2. Ensure the medium (e.g., TYM, Diamond's medium for Trichomonas) is correctly prepared and supplemented.3. Verify incubator temperature and ensure anaerobic/microaerophilic conditions are maintained. |
| Inconsistent MIC results between replicates. | 1. Inaccurate drug dilutions.2. Uneven inoculum distribution.3. Edge effect in microplates. | 1. Prepare fresh serial dilutions of this compound for each assay. Use calibrated pipettes.2. Mix the inoculum suspension thoroughly before and during dispensing.3. Avoid using the outermost wells of the microplate, or fill them with sterile medium to maintain humidity. |
| MIC values are consistently higher than expected. | 1. Presence of oxygen in the incubation environment.2. Inoculum density is too high.3. This compound stock solution has degraded. | 1. Use an anaerobic chamber or gas-generating pouches. Ensure media are pre-reduced before inoculation.2. Standardize the inoculum carefully using a hemocytometer or spectrophotometer.3. Prepare a fresh stock solution of this compound and store it protected from light. |
| Contamination in wells/plates. | 1. Non-sterile technique during plate preparation or inoculation.2. Contaminated media or reagents. | 1. Adhere strictly to aseptic techniques.2. Perform sterility checks on all media and reagents before use. |
Experimental Protocols
Broth Microdilution Protocol for Trichomonas gallinae
This protocol is adapted from standard antimicrobial susceptibility testing methodologies for protozoa.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store the stock solution in small aliquots at -20°C or below, protected from light.
-
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in an appropriate sterile broth medium (e.g., Trypticase-Yeast Extract-Maltose medium) to achieve the desired final concentration range.
-
Include a growth control well (medium + inoculum, no drug) and a sterility control well (medium only).
-
-
Inoculum Preparation:
-
Culture T. gallinae in appropriate broth medium until it reaches the mid-logarithmic phase of growth.
-
Calculate the concentration of motile trophozoites using a hemocytometer.
-
Adjust the concentration of the trophozoite suspension with fresh medium to achieve a final inoculum density of approximately 5 x 104 cells/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the standardized trophozoite suspension.
-
Seal the plate and incubate under anaerobic or microaerophilic conditions at 37°C for 48 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for motile trophozoites using an inverted microscope.
-
The MIC is the lowest concentration of this compound that results in a complete absence of motile trophozoites.
-
Data Presentation
Table 1: Example MIC Distribution for this compound against T. gallinae
| This compound MIC (µg/mL) | Number of Isolates (n=100) | Percentage of Isolates (%) |
| ≤0.125 | 78 | 78% |
| 0.25 | 12 | 12% |
| 0.5 | 5 | 5% |
| 1 | 3 | 3% |
| >1 | 2 | 2% |
Note: This table presents hypothetical data for illustrative purposes.
Table 2: Reported In Vivo Dosages of this compound for Avian Trichomonosis
| Species | Dosage | Reference |
| Pigeons | 10 mg/bird (single dose) | [4] |
| Pigeons | 10 mg/kg | [4] |
| House Finches | 20 mg/kg/day for 5 days | [4] |
Visualizations
Caption: Workflow for this compound sensitivity testing via broth microdilution.
Caption: Proposed mechanism of this compound action and resistance.
References
- 1. Avian Oropharyngeal Trichomonosis: Treatment, Failures and Alternatives, a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro nitroimidazole resistance of Trichomonas gallinae and successful therapy with an increased dosage of ronidazole in racing pigeons (Columba livia domestica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Genetic Markers for Carnidazole Resistance in Protozoa
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the genetic markers of Carnidazole resistance in protozoa.
Frequently Asked Questions (FAQs)
Q1: What are the primary protozoa of concern for this compound resistance?
A1: The primary protozoa of concern for this compound resistance, and more broadly for 5-nitroimidazoles, include Trichomonas vaginalis, a sexually transmitted human pathogen; Giardia lamblia, an intestinal parasite causing giardiasis; and Tritrichomonas foetus, a veterinary pathogen causing bovine trichomoniasis and feline intestinal infections.[1][2][3]
Q2: What are the known genetic markers associated with this compound resistance in Trichomonas vaginalis?
A2: this compound resistance in T. vaginalis is multifactorial and primarily associated with alterations in the expression of genes involved in drug activation and metabolic pathways. Key genetic markers and mechanisms include:
-
Downregulation of genes in the drug activation pathway: Reduced expression of genes encoding pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin is a common feature of resistance. These enzymes are crucial for the reductive activation of nitroimidazole drugs like this compound.[1][4]
-
Alterations in oxygen scavenging pathways: Decreased expression of genes involved in oxygen detoxification, such as flavin reductase 1 (FR1), thioredoxin reductase (TrxR), and superoxide dismutase (SOD), can lead to increased intracellular oxygen levels. This inhibits the activation of this compound, a key mechanism of aerobic resistance.[1][5]
-
Mutations in nitroreductase genes: Single nucleotide polymorphisms (SNPs) and other mutations in nitroreductase genes, such as ntr4Tv and ntr6Tv, have been associated with metronidazole resistance and are likely relevant for this compound resistance.[6][7]
-
Upregulation of ABC transporters: Some studies have observed the upregulation of ATP-binding cassette (ABC) transporter genes in resistant isolates, suggesting a potential role in drug efflux.[1]
Q3: What are the genetic markers for this compound resistance in Giardia lamblia?
A3: Resistance to nitroimidazoles in Giardia lamblia is complex and does not appear to be linked to a single, universal genetic marker. However, several genetic factors are implicated:
-
Differential expression of metabolic enzymes: Changes in the expression of proteins involved in nitroreduction and detoxification of nitro radicals are observed in resistant strains.[2] Downregulation of nitroreductase 1 (NR1) and pyruvate-ferredoxin oxidoreductase (PFOR) has been noted.[8][9]
-
Oxidative stress response: Alterations in oxidative stress response pathways are central to resistance.[10]
-
DNA repair mechanisms: Enhanced DNA repair systems may contribute to the parasite's ability to survive the DNA-damaging effects of activated this compound.[10]
-
Genetic variation in drug metabolism genes: Nonsynonymous variations and nonsense mutations in NR1 and NR2 genes have been identified in treatment-refractory Giardia isolates.[8][11]
Q4: Are there known genetic markers for this compound resistance in Tritrichomonas foetus?
A4: Research on the specific genetic markers of this compound resistance in Tritrichomonas foetus is less extensive than for T. vaginalis. However, it is known that resistance to 5-nitroimidazoles, including ronidazole, occurs.[12] It is hypothesized that the resistance mechanisms are conserved between T. vaginalis and Tr. foetus, suggesting that downregulation of genes involved in drug activation and oxygen scavenging are likely contributors.[5] The in vitro resistance phenotype can be influenced by aerobic or anaerobic conditions, pointing to the importance of oxygen metabolism in the resistance mechanism.[13]
Troubleshooting Guides
Guide 1: PCR Amplification of Resistance-Associated Genes
Issue: No PCR product or low yield when amplifying genes like PFOR, ferredoxin, or nitroreductases.
| Possible Cause | Troubleshooting Step |
| Poor DNA Quality | Assess DNA purity (A260/280 ratio) and integrity (gel electrophoresis). Re-extract DNA if necessary, ensuring removal of PCR inhibitors.[14] |
| Suboptimal Primer Design | Verify primer specificity using BLAST. Ensure primers do not form hairpins or self-dimers. Consider redesigning primers or using nested PCR for higher specificity.[14][15] |
| Incorrect Annealing Temperature | Optimize the annealing temperature using a gradient PCR. A good starting point is 5°C below the lowest primer melting temperature (Tm).[16] |
| Insufficient PCR Cycles | Increase the number of cycles in increments of 3-5, up to a maximum of 40.[15] |
| Presence of PCR Inhibitors | Dilute the DNA template (e.g., 1:10, 1:100) to reduce inhibitor concentration.[15] |
| Incorrect Reagent Concentration | Verify the concentrations of dNTPs, MgCl₂, and polymerase. Prepare fresh reagents if degradation is suspected.[17] |
Issue: Non-specific PCR bands or primer-dimers.
| Possible Cause | Troubleshooting Step |
| Annealing Temperature Too Low | Increase the annealing temperature in 2°C increments.[15] |
| Excessive Primer Concentration | Reduce the primer concentration in the PCR reaction.[18] |
| Too Much Template DNA | Reduce the amount of template DNA used in the reaction.[15] |
| Contamination | Use fresh, sterile reagents and dedicated pipettes. Include a no-template control in every experiment.[18] |
Guide 2: Sequencing of Resistance-Associated Genes
Issue: Poor quality sequencing data (e.g., high background noise, weak signal).
| Possible Cause | Troubleshooting Step |
| Impure PCR Product | Purify the PCR product using a reliable kit to remove unincorporated dNTPs and primers before sequencing.[15] |
| Low DNA Concentration | Quantify the purified PCR product and ensure it meets the concentration requirements of the sequencing facility. |
| Multiple PCR Products | If gel electrophoresis shows multiple bands, gel-purify the band of the correct size before sequencing. |
| Presence of Primer-Dimers | Ensure primer-dimers are removed during the PCR purification step, as they can interfere with the sequencing reaction. |
Issue: Ambiguous base calls (N's) in the sequence.
| Possible Cause | Troubleshooting Step |
| Mixed Template Population | If amplifying from a mixed population of protozoa (sensitive and resistant), you may see overlapping peaks. Consider cloning the PCR product into a vector and sequencing individual clones to resolve the different alleles. |
| Sequencing Chemistry Issues | Consult with the sequencing facility to troubleshoot potential issues with the sequencing reaction itself. |
| Complex Secondary Structures | Some DNA sequences can form stable secondary structures that inhibit the sequencing polymerase. Using different sequencing chemistry or additives may help. |
Experimental Protocols
Protocol 1: PCR Amplification of Nitroreductase (NR) Genes from Giardia lamblia
This protocol is a general guideline for amplifying NR genes to screen for mutations.
-
DNA Extraction: Extract genomic DNA from Giardia lamblia trophozoites using a commercial DNA extraction kit.
-
Primer Design: Design primers flanking the coding sequence of the target NR gene (e.g., NR1 or NR2). Primers should have a Tm of 55-65°C and a GC content of 40-60%.
-
PCR Reaction Mixture (50 µL):
-
5 µL 10x PCR Buffer
-
1 µL 10 mM dNTPs
-
1 µL 10 µM Forward Primer
-
1 µL 10 µM Reverse Primer
-
0.5 µL Taq DNA Polymerase (5 U/µL)
-
1-5 µL Genomic DNA (10-100 ng)
-
Nuclease-free water to 50 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C (optimize with gradient PCR) for 30 seconds
-
Extension: 72°C for 1 minute/kb of expected product size
-
-
Final Extension: 72°C for 10 minutes
-
-
Analysis: Analyze the PCR product on a 1% agarose gel to confirm the correct size.
Protocol 2: Sanger Sequencing of PCR Amplicons
-
PCR Product Purification: Purify the PCR product from the reaction mixture using a PCR purification kit or gel extraction kit to remove primers and dNTPs.
-
Quantification: Quantify the purified PCR product using a spectrophotometer or fluorometer.
-
Sequencing Reaction: Prepare the sequencing reaction according to the requirements of the sequencing facility. This typically involves mixing the purified PCR product with either the forward or reverse PCR primer.
-
Data Analysis: Analyze the resulting sequence chromatogram using sequencing analysis software. Align the obtained sequence with a reference sequence from a sensitive strain to identify any mutations.
Quantitative Data Summary
Table 1: Metronidazole (a proxy for this compound) Susceptibility in Trichomonas vaginalis
| Susceptibility Level | Minimal Lethal Concentration (MLC) |
| Sensitive | ≤25 µg/mL |
| Low-level resistance | 50 µg/mL |
| Moderate-level resistance | 100 to 200 µg/mL |
| High-level resistance | ≥400 µg/mL |
Source: Adapted from Contemporary OB/GYN, 2020.[19]
Visualizations
Caption: this compound activation pathway in susceptible protozoa.
Caption: Key genetic mechanisms of this compound resistance.
Caption: Experimental workflow for identifying resistance markers.
References
- 1. Identification of Trichomonas vaginalis 5-Nitroimidazole Resistance Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance formation to nitro drugs in Giardia lamblia: No common markers identified by comparative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Multi-Omics Perspective on Tritrichomonas foetus: From Genomics to Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification of mutations in genes associated with metronidazole resistance and susceptibility in Trichomonas vaginalis. [researchspace.ukzn.ac.za]
- 8. Genetic diversity in the metronidazole metabolism genes nitroreductases and pyruvate ferredoxin oxidoreductases in susceptible and refractory clinical samples of Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Resistance in the Microaerophilic Parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Characterization of Metronidazole-Resistant Giardia intestinalis Lines by Comparative Transcriptomics and Proteomics [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Documentation of in vivo and in vitro aerobic resistance of feline Tritrichomonas foetus isolates to ronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay conditions and the demonstration of nitroimidazole resistance in Tritrichomonas foetus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Troubleshooting your PCR [takarabio.com]
- 16. PCR Troubleshooting | Bio-Rad [bio-rad.com]
- 17. mybiosource.com [mybiosource.com]
- 18. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 19. contemporaryobgyn.net [contemporaryobgyn.net]
Validation & Comparative
A Comparative Analysis of Carnidazole and Metronidazole for the Treatment of Avian Canker
For Immediate Release
[City, State] – [Date] – In the field of avian medicine, the effective treatment of trichomoniasis, commonly known as canker, remains a critical concern for researchers, veterinarians, and drug development professionals. Two of the most prominent nitroimidazole antimicrobial agents utilized for this purpose are carnidazole and metronidazole. This guide provides an objective comparison of their efficacy, supported by available experimental data, to inform treatment protocols and future research directions.
Executive Summary
Metronidazole has demonstrated superior efficacy in some studies, achieving a 100% cure rate in naturally infected pigeons at a dosage of 10 mg/kg.[1][2] In the same comparative study, this compound exhibited an 87.5% efficacy rate at the identical dosage.[1][2] However, this compound offers the significant advantage of a single-dose administration, which can be beneficial for flock treatment and ensuring compliance.[1][2] Metronidazole, conversely, typically requires a multi-day course of treatment for optimal results.
Efficacy Data: A Quantitative Comparison
The following table summarizes the efficacy of this compound and metronidazole in the treatment of avian canker as reported in various studies.
| Drug | Dosage | Duration of Treatment | Efficacy | Study Population | Citation |
| Metronidazole | 10 mg/kg | Not Specified | 100% | Naturally Infected Pigeons | [1][2] |
| Metronidazole | 20 mg/kg | 5 consecutive days | 75% | Naturally and Experimentally Infected Pigeons | [3] |
| Metronidazole | 30 mg/kg | 5 consecutive days | 100% | Naturally and Experimentally Infected Pigeons | [3] |
| This compound | 10 mg/kg | Single Dose | 87.5% | Naturally Infected Pigeons | [1][2] |
| This compound | 10 mg/bird | Single Dose | Highly Effective | Pigeons | [4] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of efficacy studies. Below is a representative experimental protocol for an in vivo efficacy study of metronidazole in pigeons, based on the methodology described by Saikia et al. (2022).
Representative In Vivo Efficacy Trial Protocol (Metronidazole)
1. Study Animals and Housing:
-
A total of 44 pigeons were utilized, comprising 22 naturally infected with Trichomonas gallinae and 22 experimentally infected birds.
-
All birds were housed in wire-netted iron cages and provided with feed and water ad libitum.
2. Experimental Infection:
-
For the experimentally infected group, each of the 22 birds was orally inoculated with 4 x 10^4 T. gallinae parasites.
3. Treatment Groups:
-
The pigeons were divided into six groups.
-
Group I-V: Treated with various drugs, including metronidazole. For the metronidazole group, birds were further divided into two subgroups:
-
One subgroup of 4 birds received metronidazole at a dose rate of 20 mg/kg body weight.
-
Another subgroup of 4 birds received metronidazole at a dose rate of 30 mg/kg body weight.
-
-
The drug was administered orally for 5 consecutive days as an aqueous suspension.
-
Group VI: Served as the infected but untreated control group.
4. Monitoring and Data Collection:
-
Birds were observed for 6 days following the final day of drug administration.
-
The number of trophozoites recovered from the crop of the birds was counted five days post-inoculation (day 0) and before the initiation of treatment.
-
Efficacy was determined based on the grading of oral lesions and throat swab examinations.
-
Throat swabs were examined for the presence of the parasite, and the parasite count was graded as high (+++), medium (++), less (+), or absent (-).
Note: The detailed experimental protocol for the direct comparative study by Aydın et al. (2000) could not be obtained in its entirety.
Mechanism of Action: Nitroimidazole Drugs
Both this compound and metronidazole belong to the 5-nitroimidazole class of drugs. Their mechanism of action against anaerobic protozoa like Trichomonas gallinae is similar and involves a multi-step process within the parasite's cell.
Caption: Generalized mechanism of action for nitroimidazole drugs in Trichomonas.
The inactive drug enters the Trichomonas cell via passive diffusion.[5] Inside the cell, specifically within an organelle called the hydrogenosome, the drug is activated. The enzyme pyruvate:ferredoxin oxidoreductase (PFOR) transfers electrons to ferredoxin, a low-redox-potential electron carrier.[6][7] This reduced ferredoxin then donates an electron to the nitroimidazole, reducing its nitro group and transforming it into a short-lived, highly reactive nitro radical anion.[6][7] These cytotoxic radicals can then interact with the parasite's DNA, causing strand breakage and helical structure disruption, which ultimately leads to cell death.[5][8]
Experimental Workflow for Efficacy Evaluation
The evaluation of anti-trichomonal drugs typically follows a structured workflow to ensure reliable and reproducible results.
Caption: A typical experimental workflow for comparing drug efficacy in avian trichomoniasis.
Conclusion
Both this compound and metronidazole are effective treatments for avian canker. While metronidazole may offer a higher cure rate in some instances, the single-dose administration of this compound presents a practical advantage, particularly in large flocks. The choice of drug may depend on the specific clinical scenario, the value of the birds, and the feasibility of administering a multi-day treatment regimen. Further research with detailed and standardized experimental protocols is necessary to fully elucidate the comparative efficacy and potential for resistance development for both compounds in Trichomonas gallinae.
References
- 1. researchgate.net [researchgate.net]
- 2. Avian Oropharyngeal Trichomonosis: Treatment, Failures and Alternatives, a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcmas.com [ijcmas.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternative Pathway of Metronidazole Activation in Trichomonas vaginalis Hydrogenosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of Infections Caused by Metronidazole-Resistant Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating Carnidazole's Edge: A Comparative Guide to Efficacy Against Resistant Trichomonas vaginalis
For Immediate Release
In the landscape of sexually transmitted infections, the protozoan parasite Trichomonas vaginalis remains a prevalent challenge, with rising concerns over clinical resistance to standard therapies. This guide offers a comparative analysis of carnidazole's potential efficacy, contextualized by the performance of established 5-nitroimidazole drugs—metronidazole, tinidazole, and secnidazole—against clinically resistant T. vaginalis isolates. This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of available data to inform future research and therapeutic strategies.
While direct, recent in vitro comparative studies on this compound against clinically resistant human T. vaginalis isolates are notably scarce in publicly available literature, this guide compiles the existing efficacy data for commonly used nitroimidazoles to establish a benchmark for evaluation. The information presented herein is based on established experimental protocols for determining drug susceptibility in T. vaginalis.
Comparative Efficacy of Nitroimidazoles Against Trichomonas vaginalis
The primary method for assessing the in vitro susceptibility of T. vaginalis to antimicrobial agents is the determination of the Minimal Lethal Concentration (MLC). The MLC is defined as the lowest drug concentration that results in the death of the parasite. Clinical resistance is often correlated with higher MLC values. The following tables summarize the in vitro activity of metronidazole, tinidazole, and secnidazole against both susceptible and resistant isolates of T. vaginalis.
| Drug | Isolate Status | Minimal Lethal Concentration (MLC) (μg/mL) | Citation |
| Metronidazole | Susceptible | <50 | [1][2] |
| Resistant | ≥50 | [1][2] | |
| Tinidazole | Susceptible | <6.3 | [1][2] |
| Resistant | ≥6.3 | [1][2] | |
| Secnidazole | Susceptible | ≤12.5 | [3][4] |
| Resistant | >12.5 | [3][4] | |
| Table 1: In Vitro Activity of Metronidazole, Tinidazole, and Secnidazole against T. vaginalis. |
Studies have shown that for isolates with clinical metronidazole resistance, the MLCs for tinidazole are often significantly lower, suggesting it may be a more effective treatment option in such cases.[5] One study found that for 60% of metronidazole-resistant isolates, the MLC for tinidazole was lower than that for metronidazole.[5]
Experimental Protocols
A standardized methodology is crucial for the accurate determination of drug susceptibility in T. vaginalis. The following protocol is a synthesis of established methods for determining the Minimal Lethal Concentration (MLC) of 5-nitroimidazole drugs.
In Vitro Susceptibility Testing of Trichomonas vaginalis
1. Isolate Cultivation:
-
T. vaginalis isolates are cultured in Diamond's Trypticase-Yeast-Maltose (TYM) medium, supplemented with serum (e.g., bovine or horse serum) and antibiotics to prevent bacterial contamination.
-
Cultures are incubated at 37°C.
2. Drug Preparation:
-
The 5-nitroimidazole compounds (metronidazole, tinidazole, this compound, etc.) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial two-fold dilutions of the drugs are prepared in fresh TYM medium in 96-well microtiter plates. The concentration range typically spans from 0.1 to 400 μg/mL.[6]
-
Control wells containing medium with the equivalent concentrations of DMSO without the drug are included to assess parasite viability.[6]
3. Inoculation and Incubation:
-
T. vaginalis trophozoites from a logarithmic growth phase culture are counted and adjusted to a concentration of 1 x 105 cells/mL.
-
100 μL of the parasite suspension (containing 1 x 104 trophozoites) is added to each well of the microtiter plate containing the drug dilutions and controls.[6]
-
The plates are incubated at 37°C for 48 hours under aerobic or anaerobic conditions. Aerobic conditions are often used to detect clinical resistance.[5]
4. Determination of Minimal Lethal Concentration (MLC):
-
After incubation, the wells are examined using an inverted microscope.
-
The MLC is determined as the lowest drug concentration at which no motile trophozoites are observed.[6]
Visualizing the Mechanism and Workflow
To better understand the biological processes and experimental procedures involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining the Minimal Lethal Concentration (MLC).
Caption: General activation pathway of 5-nitroimidazole drugs in T. vaginalis.[1]
The mechanism of action for 5-nitroimidazoles like this compound involves the entry of the inactive prodrug into the T. vaginalis cell.[1] Inside the parasite's hydrogenosome, the drug is activated through a reduction of its nitro group by proteins such as ferredoxin.[1] This process, which is linked to the parasite's metabolism, results in the formation of a cytotoxic nitro radical anion that induces DNA damage and leads to cell death.[1]
Mechanisms of Resistance
Resistance to 5-nitroimidazoles in T. vaginalis is a complex phenomenon and is typically relative, not absolute.[1] The primary mechanisms of resistance involve alterations in the drug activation pathway.[1]
-
Aerobic Resistance: This is the most common form of clinical resistance. It is associated with impaired oxygen scavenging, leading to an increase in intracellular oxygen levels. Oxygen competes with the 5-nitroimidazole for the electrons required for the drug's activation, thus reducing its efficacy.[1]
-
Anaerobic Resistance: This form of resistance is less common clinically but can be induced in the laboratory. It is characterized by decreased activity of enzymes involved in the activation of the drug, such as pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin.[1]
Conclusion and Future Directions
While this compound has a history of use in treating trichomoniasis, particularly in veterinary medicine, there is a clear gap in the current scientific literature regarding its in vitro efficacy against clinically resistant human isolates of T. vaginalis. The established MLC values for metronidazole, tinidazole, and secnidazole provide a crucial framework for any future evaluation of this compound or novel compounds.
To validate the efficacy of this compound, it is imperative that future research focuses on direct, head-to-head in vitro susceptibility studies against a panel of well-characterized, clinically resistant T. vaginalis isolates. Such studies, following standardized protocols as outlined in this guide, will be instrumental in determining this compound's potential role in the therapeutic armamentarium against resistant trichomoniasis. Furthermore, a deeper understanding of the specific interactions of this compound with the resistance mechanisms in T. vaginalis is warranted.
References
- 1. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Parasite | Antibiotic | TargetMol [targetmol.com]
- 3. In vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentration for Secnidazole that Correlates with Treatment Success - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. First experiences with single-dose treatment of vaginal trichomoniasis with this compound (R 25831) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-Resistance in Nitroimidazoles: A Comparative Analysis of Carnidazole
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance poses a significant threat to the effective treatment of anaerobic protozoal and bacterial infections. Nitroimidazoles, a cornerstone of therapy for diseases caused by organisms like Trichomonas, Giardia, and various anaerobic bacteria, are not immune to this challenge. Cross-resistance within this class of drugs is a critical concern, potentially rendering multiple therapeutic options ineffective. This guide provides an objective comparison of the cross-resistance profiles of Carnidazole and other key nitroimidazoles, supported by experimental data, to inform research and development efforts in this field.
Comparative Efficacy Against Sensitive and Resistant Strains
In vitro susceptibility testing is fundamental to understanding the cross-resistance patterns among nitroimidazoles. The minimal lethal concentration (MLC) is a key metric, representing the lowest drug concentration that results in the death of the parasite. The following tables summarize MLC data from various studies on Trichomonas gallinae, a common protozoan parasite in birds that has shown resistance to nitroimidazole treatment.
Table 1: In Vitro Susceptibility of Nitroimidazole-Sensitive Trichomonas gallinae Isolates
| Nitroimidazole | Minimal Lethal Concentration (MLC) (µg/mL) |
| This compound | 0.97 - 7.81 |
| Metronidazole | 0.97 - 7.81 |
| Tinidazole | 0.97 - 7.81 |
| Ronidazole | 0.97 - 7.81 |
| Dimetridazole | 0.97 - 7.81 |
| Ornidazole | 0.97 - 7.81 |
Table 2: In Vitro Susceptibility of Nitroimidazole-Resistant Trichomonas gallinae Isolates
| Nitroimidazole | Minimal Lethal Concentration (MLC) (µg/mL) |
| This compound | 93.75 - 500 |
| Metronidazole | 93.75 - 500 |
| Tinidazole | >100 |
| Ronidazole | 15.62 - 31.25 |
| Dimetridazole | 93.75 - 500 |
| Ornidazole | 93.75 - 500 |
Data compiled from studies on Trichomonas gallinae isolates.[1][2][3]
These data clearly demonstrate significant cross-resistance among this compound, Metronidazole, Dimetridazole, and Ornidazole against resistant strains of T. gallinae.[2] Notably, while Ronidazole also shows a reduced efficacy against resistant isolates, the increase in its MLC is less pronounced compared to the other tested nitroimidazoles, suggesting it may retain some activity against strains resistant to other members of this class.[2] The development of resistance to one nitroimidazole can confer resistance to others, a phenomenon that has been observed in various studies.[4]
Experimental Protocols
The determination of in vitro susceptibility to nitroimidazoles is crucial for resistance surveillance and drug development. The following is a generalized protocol based on methodologies cited in the literature for Trichomonas species.
Protocol for In Vitro Nitroimidazole Susceptibility Testing
-
Parasite Culture: Trichomonas isolates are cultured axenically in a suitable medium, such as Diamond's Trypticase-Yeast-Maltose (TYM) medium, supplemented with serum.[5]
-
Drug Preparation: Stock solutions of the nitroimidazole drugs (e.g., this compound, Metronidazole) are prepared by dissolving them in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Two-fold serial dilutions of each drug are prepared in 96-well microtiter plates using the culture medium to achieve a range of final concentrations.
-
Inoculation: Each well is inoculated with a standardized number of parasites (e.g., 1 x 10^5 trophozoites/mL).
-
Incubation: The plates are incubated under anaerobic or aerobic conditions at 37°C for a specified period (typically 24 to 48 hours).
-
Determination of Minimal Lethal Concentration (MLC): Following incubation, the wells are examined microscopically to assess parasite motility. The MLC is defined as the lowest drug concentration at which no motile parasites are observed.[5]
Mechanisms of Action and Resistance
The efficacy of nitroimidazoles hinges on the reduction of their nitro group within the target organism, a process that generates cytotoxic radicals that damage DNA and other macromolecules. This activation is primarily carried out by the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system present in anaerobic organisms.
Caption: Simplified pathway of nitroimidazole activation.
Resistance to nitroimidazoles can arise through several mechanisms that impair this activation process. A common mechanism is the downregulation or modification of enzymes involved in the activation pathway, particularly PFOR.
Caption: Key mechanisms leading to nitroimidazole resistance.
Conclusion
The available data underscores the significant issue of cross-resistance among nitroimidazoles, including this compound. The development of resistance to one drug in this class often compromises the efficacy of others. This highlights the urgent need for the development of novel antimicrobial agents with different mechanisms of action. For researchers and drug development professionals, understanding the nuances of cross-resistance is paramount for designing effective treatment strategies and for guiding the synthesis of new compounds that can circumvent existing resistance mechanisms. Continued surveillance of resistance patterns and further research into the molecular basis of resistance are essential to combat the growing threat of drug-resistant anaerobic infections.
References
- 1. In vitro nitroimidazole resistance of Trichomonas gallinae and successful therapy with an increased dosage of ronidazole in racing pigeons (Columba livia domestica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro sensitivity of Trichomonas gallinae to some nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Identification of Trichomonas vaginalis 5-Nitroimidazole Resistance Targets [mdpi.com]
Carnidazole vs. Herbal Extracts: A Comparative Analysis of Efficacy Against Trichomoniasis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the anti-trichomonal efficacy of the synthetic nitroimidazole, carnidazole, and various herbal extracts, supported by experimental data.
Trichomoniasis, a globally prevalent parasitic infection caused by protozoa of the genus Trichomonas, continues to pose significant challenges in both human and veterinary medicine. While 5-nitroimidazole compounds, such as this compound, have long been the cornerstone of treatment, the emergence of drug-resistant strains and concerns over potential side effects have spurred research into alternative therapies, with a particular focus on herbal extracts. This guide provides a detailed comparison of the efficacy of this compound and select herbal extracts against Trichomonas species, presenting quantitative data from in vitro studies, outlining experimental methodologies, and visualizing proposed mechanisms of action.
Quantitative Efficacy: In Vitro Studies
The following tables summarize the in vitro efficacy of this compound and various herbal extracts against Trichomonas gallinae and Trichomonas vaginalis, as determined by Minimum Inhibitory Concentration (MIC) or Minimum Lethal Concentration (MLC) values. Lower values indicate higher potency.
Table 1: In Vitro Efficacy of this compound Against Trichomonas gallinae
| Compound | Strain | Efficacy Metric | Concentration (µg/mL) |
| This compound | Sensitive | MLC | 0.97 - 7.81 |
| This compound | Resistant | MLC | 93.75 - 500 |
Data sourced from a study on the in vitro susceptibility of T. gallinae isolates to five nitroimidazole drugs[1].
Table 2: In Vitro Efficacy of Selected Herbal Extracts Against Trichomonas Species
| Herbal Extract | Target Species | Efficacy Metric | Concentration (µg/mL) |
| Zingiber officinale (Ginger) | T. gallinae | MIC (24h) | 25.00 |
| Zingiber officinale (Ginger) | T. vaginalis | IC50 (24h) | 93.8 |
| Lavandula angustifolia (Lavender) | T. gallinae | MIC (24h) | 50.00 |
| Quercus infectoria (Oak) | T. gallinae | MIC (24h) | 25.00 |
| Quercus infectoria (Oak) | T. vaginalis | 100% Inhibition (24h) | 800 |
| Ceratonia siliqua (Carob) | T. gallinae | MIC (24h) | 50.00 |
Data for T. gallinae sourced from studies on Zingiber officinale, Lavandula angustifolia, Quercus infectoria, and Ceratonia siliqua extracts[2][3][4]. Data for T. vaginalis sourced from studies on Zingiber officinale and Quercus infectoria[5][6][7][8].
Experimental Protocols
The following sections detail the typical methodologies employed in the in vitro assessment of anti-trichomonal agents.
In Vitro Susceptibility Testing of Trichomonas
A standardized method for determining the MIC or MLC of a compound against Trichomonas species generally involves the following steps:
-
Parasite Culture: Trichomonas trophozoites are cultured axenically in a suitable liquid medium, such as Diamond's TYM (Trypticase-Yeast Extract-Maltose) medium, often supplemented with serum. Cultures are maintained at 37°C.
-
Inoculum Preparation: Trophozoites in the logarithmic phase of growth are harvested, washed, and resuspended in fresh medium to a standardized concentration (e.g., 1 x 10^5 trophozoites/mL).
-
Drug Dilution: The test compound (this compound or herbal extract) is serially diluted in the culture medium in a 96-well microtiter plate. A positive control (usually metronidazole) and a negative control (no drug) are included.
-
Incubation: The standardized parasite inoculum is added to each well of the microtiter plate. The plate is then incubated under anaerobic or microaerophilic conditions at 37°C for a specified period (typically 24 to 48 hours).
-
Determination of Viability: After incubation, the viability of the trophozoites is assessed. This can be done by:
-
Microscopic Examination: Observing the motility of the trophozoites. The MIC is the lowest concentration at which no motile parasites are observed.
-
Subculturing: Transferring an aliquot from each well to fresh, drug-free medium to determine the MLC, which is the lowest concentration that results in no growth in the subculture.
-
Colorimetric Assays: Using viability dyes such as MTT or resazurin to quantify the number of viable parasites.
-
In Vitro Anti-Trichomonal Susceptibility Testing Workflow
Mechanisms of Action: Signaling Pathways
The mechanisms by which this compound and herbal extracts exert their anti-trichomonal effects differ significantly.
This compound (Nitroimidazole) Mechanism of Action
This compound, as a 5-nitroimidazole, is a pro-drug that requires activation within the anaerobic environment of the Trichomonas cell. The proposed mechanism involves the reduction of its nitro group by the parasite's pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system. This process generates highly reactive nitro radical anions and other cytotoxic intermediates that induce damage to DNA and other critical biomolecules, leading to cell death.
Proposed Mechanism of Action for this compound
Herbal Extracts: A Multi-Target Approach
The anti-trichomonal activity of herbal extracts is often attributed to a complex mixture of phytochemicals that can act on multiple targets within the parasite. For instance, studies on Zingiber officinale (ginger) suggest that it can induce apoptosis, or programmed cell death, in Trichomonas vaginalis[5][6][9]. Other extracts, rich in tannins and flavonoids like those from Quercus infectoria, are thought to disrupt cell membrane integrity and inhibit essential enzymes.
Potential Mechanisms of Action for Herbal Extracts
Discussion and Conclusion
The data presented indicate that while this compound is highly effective against sensitive strains of Trichomonas gallinae, its efficacy is significantly reduced against resistant strains. In contrast, several herbal extracts demonstrate potent anti-trichomonal activity in vitro, with some, such as Zingiber officinale and Quercus infectoria, exhibiting MIC values comparable to or even lower than those of nitroimidazoles against T. gallinae.
It is important to note that direct comparisons between studies should be made with caution due to variations in experimental protocols, including the specific strains of Trichomonas used, the methods of extract preparation, and the endpoints measured (MIC vs. MLC vs. IC50).
The multi-target nature of herbal extracts may offer an advantage in overcoming the single-target resistance mechanisms often developed against synthetic drugs like this compound. However, further research is required to elucidate the precise mechanisms of action of these extracts, identify their active phytochemical constituents, and evaluate their in vivo efficacy and safety in well-controlled clinical trials.
References
- 1. In vivo and in vitro sensitivity of Trichomonas gallinae to some nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro assessment of oak (Quercus infectoria) and Carob (Ceratonia siliqua) extracts as natural alternatives to metronidazole against Trichomonas gallinae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assessment of anti-Trichomonas effects of Zingiber officinale and Lavandula angustifolia alcoholic extracts on Trichomonas gallinae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vrf.iranjournals.ir [vrf.iranjournals.ir]
- 5. Ginger (Zingiber officinale) induces apoptosis in Trichomonas vaginalis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Ginger (Zingiber officinale) induces apoptosis in Trichomonas vaginalis in vitro | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Correlating In Vitro MIC Values of Carnidazole with In Vivo Clinical Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available data on the in vitro activity and in vivo efficacy of Carnidazole, a nitroimidazole antimicrobial agent. While a direct, comprehensive correlation between Minimum Inhibitory Concentration (MIC) values and clinical outcomes for this compound is not extensively documented in publicly available literature, this document synthesizes existing in vitro susceptibility data and clinical trial results to offer insights for researchers in drug development and antimicrobial resistance.
Data Presentation: In Vitro Susceptibility and In Vivo Efficacy
The following tables summarize the quantitative data from various studies on this compound and other nitroimidazoles. It is important to note that many studies on protozoa report Minimum Lethal Concentration (MLC) rather than MIC. While related, MLC is the lowest concentration of an antimicrobial agent that kills a particular microorganism.
Table 1: In Vitro Susceptibility of Trichomonas species to Nitroimidazoles
| Organism | Drug | Concentration Range (µg/mL) | Metric | Reference |
| Trichomonas gallinae (sensitive isolates) | This compound | 0.97-7.81 | MLC | [1] |
| Trichomonas gallinae (resistant isolate) | This compound | 93.75-500 | MLC | [1] |
| Trichomonas gallinae (resistant isolate) | Ronidazole | 15.62-31.25 | MLC | [1] |
| Trichomonas gallinae (sensitive isolates) | Metronidazole | 0.97-7.81 | MLC | [1] |
| Trichomonas vaginalis | Secnidazole | Median: 1.6 | MLC | [2] |
| Trichomonas vaginalis | Metronidazole | Median: 6.3 | MLC | [2] |
Table 2: In Vivo Clinical Outcomes of this compound Treatment
| Species | Condition | Dosage | Cure Rate | Treatment Failures/Reinfection | Reference |
| Humans | Vaginal Trichomoniasis | 2g single dose | 89.5% | 3.5% failures, 7.0% reinfected | [3] |
| Humans | Vaginal Trichomoniasis | 1.5g single dose | 73.6% | 15.1% failures, 11.3% reinfected | [4][3] |
| Pigeons | Trichomoniasis | 10 mg/kg single dose | 87.5% | Not specified | [5] |
| Pigeons | Trichomoniasis (resistant) | Not specified | 19% | 81% failure | [][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. The following sections outline the typical protocols used in the cited studies for determining in vitro susceptibility and evaluating in vivo efficacy.
In Vitro Susceptibility Testing: Broth Dilution Method for MIC/MLC Determination
In vitro susceptibility of Trichomonas species to this compound and other nitroimidazoles is often determined using a broth dilution method to establish the Minimum Lethal Concentration (MLC).
-
Isolate Cultivation: Trichomonas isolates are cultured in a suitable axenic medium, such as Diamond's modified medium or Trichosel medium, often supplemented with serum.
-
Drug Dilution Series: A serial dilution of the antimicrobial agent (e.g., this compound) is prepared in the culture medium within 96-well microtiter plates.
-
Inoculation: A standardized concentration of Trichomonas trophozoites is inoculated into each well containing the drug dilutions. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The plates are incubated under anaerobic conditions at 37°C for a specified period, typically 48 hours.
-
MLC Determination: After incubation, the wells are examined microscopically for motile trophozoites. The MLC is defined as the lowest drug concentration that results in the complete killing of the parasites.
In Vivo Clinical Efficacy Trials
Clinical trials evaluating the efficacy of this compound, particularly for trichomoniasis in humans, generally follow a structured protocol.
-
Patient Selection: Participants with a confirmed diagnosis of Trichomonas vaginalis infection, typically through wet-mount microscopy or culture, are enrolled.
-
Treatment Allocation: Patients are randomly assigned to different treatment groups. For instance, one group might receive a single 2g dose of this compound, while another receives a different dosage or a comparator drug.[4][3] Studies are often double-blinded, where neither the patient nor the investigator knows which treatment is being administered.[4]
-
Treatment Administration: The assigned dose of this compound is administered orally.
-
Follow-up and Assessment: Patients are re-evaluated at specific time points after treatment (e.g., one to three weeks).[4][3]
-
Outcome Measurement: The primary outcome is typically microbiological cure, defined as the absence of T. vaginalis on follow-up laboratory tests. Clinical cure, based on the resolution of symptoms, is also assessed. Reinfection and treatment failure rates are documented.
Mandatory Visualizations
Experimental Workflow for Correlating In Vitro MIC with In Vivo Outcome
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. First experiences with single-dose treatment of vaginal trichomoniasis with this compound (R 25831) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A double-blind controlled clinical trial of this compound and tinidazole in the treatment of vaginal trichomoniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avian Oropharyngeal Trichomonosis: Treatment, Failures and Alternatives, a Systematic Review [mdpi.com]
- 7. Avian Oropharyngeal Trichomonosis: Treatment, Failures and Alternatives, a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Carnidazole: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of carnidazole in a laboratory or research setting. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
This compound is an antiprotozoal drug classified as a nitroimidazole.[1] According to its Safety Data Sheet (SDS) and GHS classifications, this compound presents several hazards: it may be harmful if swallowed, cause serious eye damage, and may trigger an allergic skin reaction.[2][3] Therefore, handling and disposal require strict adherence to safety protocols and regulations.
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough risk assessment should be conducted. Based on the known hazards, the following personal protective equipment is mandatory when handling this compound waste:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2]
-
Skin Protection: Use chemical-impermeable gloves and wear impervious, flame-resistant clothing to prevent skin contact.[2][4]
-
Respiratory Protection: If there is a risk of dust formation or if exposure limits are exceeded, a full-face respirator should be used.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with federal, state, and local regulations for pharmaceutical waste.[5][6] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[7][8]
-
Segregation:
-
Do not mix this compound waste with general laboratory trash or dispose of it down the drain.[5][9] Flushing pharmaceuticals can lead to environmental contamination of soil and waterways.[10][11]
-
Segregate this compound waste into a designated, clearly labeled hazardous waste container.[6] The container should be sealed to prevent leaks or spills.
-
-
Waste Characterization:
-
This compound waste must be characterized to determine if it meets the definition of hazardous waste under RCRA, which includes characteristics of ignitability, corrosivity, reactivity, or toxicity.[8]
-
Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying the waste stream.
-
-
Container Management:
-
Use containers that are compatible with the chemical properties of this compound.
-
Label the waste container clearly with "Hazardous Waste" and the specific contents ("this compound Waste").
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.[4]
-
Follow your institution's guidelines for the temporary storage of hazardous chemical waste.
-
-
Final Disposal:
-
The final disposal of this compound waste must be handled by a licensed hazardous waste contractor.[9]
-
Hazardous pharmaceutical waste is typically treated via incineration at a permitted facility to ensure complete destruction.[7][8]
-
Maintain a record of all waste generated and disposed of, in accordance with regulatory requirements.
-
Quantitative Disposal Data
No specific quantitative limits (e.g., concentration thresholds for sewer disposal, specific pH for neutralization) for this compound disposal were identified in the reviewed literature. The standard procedure is to treat all non-decontaminated this compound waste as chemical waste to be disposed of via a licensed contractor.
| Parameter | Value | Source |
| Regulatory Framework | EPA RCRA, State, and Local Regulations | [6][7][8] |
| Recommended Disposal Method | Incineration via a licensed hazardous waste disposal facility | [7][9] |
| Sewer Disposal | Not Recommended | [5] |
| Landfill Disposal | Not recommended for bulk chemical; consult regulations for trace amounts | [5] |
Experimental Protocols
The search did not yield any specific experimental protocols for the degradation or neutralization of this compound for disposal purposes. The standard industry and laboratory practice relies on established hazardous waste management procedures rather than on-site chemical treatment.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. mdpi.com [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C8H12N4O3S | CID 3032998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
- 9. bva.co.uk [bva.co.uk]
- 10. academy.royalcanin.com [academy.royalcanin.com]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
Safe Handling and Disposal of Carnidazole in a Laboratory Setting
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Carnidazole. The following procedures detail the necessary personal protective equipment (PPE), handling protocols, emergency measures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound presents several health risks that necessitate careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | Harmful if swallowed[1] |
| Skin Sensitization | 1 | May cause an allergic skin reaction[1] |
| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage[1] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles / Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield should be used when there is a risk of splashing. |
| Hands | Chemical-impermeable gloves | Nitrile or neoprene gloves are recommended. Always wash hands after removing gloves.[3][4] |
| Body | Protective Clothing | Wear fire/flame resistant and impervious clothing, such as a lab coat.[2] Ensure it is long-sleeved. |
| Respiratory | Full-face Respirator | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced, especially when handling the powder form and dust formation is possible.[2] |
Operational Plans: Handling and Storage
Adherence to proper handling and storage protocols is critical for minimizing risk.
Safe Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is recommended to avoid inhalation of dust or vapors.[2]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2][3] Do not breathe dust, fumes, gas, mist, or spray.[2]
-
Dust Prevention: Avoid the formation of dust when working with the powdered form.[2]
-
Hygiene: Wash hands thoroughly with soap and water immediately after handling the product.[3][4] Contaminated work clothing should not be allowed out of the workplace.[2]
Storage
-
Store in a tightly closed container in a dry, well-ventilated place.
-
Keep out of the reach and sight of children.[4]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with water for several minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing.[2] Seek immediate medical attention.[2][3] |
| Skin Contact | Wash the affected area with plenty of soap and water.[2] If skin irritation or a rash occurs, get medical help.[2] Take off contaminated clothing and wash it before reuse.[2] |
| Ingestion | If swallowed, seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
Accidental Release Measures
-
Evacuate: Evacuate personnel to a safe area, upwind of the spill.[2]
-
Ventilate: Ensure adequate ventilation.
-
Contain Spill: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Clean-up: Wear appropriate PPE.[2] For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid creating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminant.
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Waste Identification: this compound waste is considered hazardous.
-
Containerization: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads, empty containers) in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the container through a licensed professional waste disposal service.[2] Do not dispose of it in household refuse or down the drain.[4]
-
Empty Containers: Scratch out all personal or identifying information on the original container before disposal.[5]
Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely working with this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
